molecular formula C6H7NOS B1586128 2-Acetyl-3-aminothiophene CAS No. 31968-33-9

2-Acetyl-3-aminothiophene

Cat. No.: B1586128
CAS No.: 31968-33-9
M. Wt: 141.19 g/mol
InChI Key: MMLSKDGCLMDHAJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-aminothiophene is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-aminothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSKDGCLMDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370630
Record name 2-Acetyl-3-aminothiophene
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Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31968-33-9
Record name 2-Acetyl-3-aminothiophene
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Record name 31968-33-9
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Foundational & Exploratory

physical and chemical properties of 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 31968-33-9 Synonyms: 1-(3-Aminothiophen-2-yl)ethanone; 3-Amino-2-acetylthiophene

Executive Summary

2-Acetyl-3-aminothiophene is a specialized organosulfur building block distinguished by its ortho-amino ketone functionality. Unlike its more common isomer (3-acetyl-2-aminothiophene, typically derived from the Gewald reaction), this compound features an amino group at the 3-position and an acetyl group at the 2-position. This specific substitution pattern makes it a critical scaffold for the synthesis of thieno[3,2-b]pyridines via Friedländer condensation, a structural motif prevalent in kinase inhibitors and anti-inflammatory agents. This guide details its physicochemical profile, a validated synthesis protocol via nitro-reduction, and its primary application in heterocyclic construction.

Physicochemical Characterization

The physical properties of this compound are distinct from its isomers. It typically presents as a crystalline solid, stable under ambient conditions but sensitive to light and oxidation over prolonged periods.

PropertyValueContext/Notes
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Appearance Yellow to orange crystalline solidDarkens upon oxidation.
Melting Point 87–93 °CDistinct from 3-acetyl-2-amino isomer (mp 112-114 °C).
Boiling Point ~280 °C (predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; soluble in dilute acid.
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic amine due to electron-withdrawing acetyl group.
LogP 1.25 (predicted)Lipophilic, suitable for membrane permeability.

Synthesis Protocol: Nitro-Reduction Pathway

Rationale

The direct Gewald reaction of acetone, cyanoacetate, and sulfur predominantly yields 3-acetyl-2-aminothiophene , not the target 3-amino-2-acetyl isomer. Consequently, the most reliable laboratory route to this compound is the reduction of 2-acetyl-3-nitrothiophene . This approach ensures regiochemical purity.

Step-by-Step Methodology

Precursor Preparation: The starting material, 2-acetyl-3-nitrothiophene, is obtained via the nitration of 2-acetylthiophene. Note that nitration of 2-acetylthiophene yields a mixture of 4-nitro (38%) and 5-nitro (52%) isomers, with the 3-nitro isomer being a minor product (~10%) that must be isolated via fractional crystallization or chromatography.

Reduction Protocol (Stannous Chloride Method):

  • Reagents:

    • 2-Acetyl-3-nitrothiophene (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)

    • Ethanol (solvent)

    • Concentrated HCl (catalyst/solvent)

  • Procedure:

    • Dissolution: Dissolve 2-acetyl-3-nitrothiophene in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

    • Addition: Add SnCl₂·2H₂O in portions while maintaining the temperature below 30°C (exothermic reaction).

    • Reaction: Add concentrated HCl (2 mL/g substrate) dropwise. Heat the mixture to reflux (70–80°C) for 2–3 hours. Monitor consumption of the starting material by TLC (Mobile phase: 30% EtOAc in Hexanes). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

    • Work-up: Cool the solution to room temperature. Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution until pH ~8. The tin salts will precipitate as a thick white slurry.

    • Extraction: Filter the slurry through a Celite pad to remove tin salts. Wash the pad with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).

    • Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Gradient: 10-40% EtOAc/Hexanes).

Yield: Typically 60–75% isolated yield.

Synthesis Workflow Diagram

Synthesis Start 2-Acetylthiophene Nitration Nitration (HNO3/Ac2O) Start->Nitration IsomerSep Isomer Separation (Isolate 3-nitro) Nitration->IsomerSep Mixture of 3-, 4-, 5-nitro Nitro 2-Acetyl-3-nitrothiophene IsomerSep->Nitro Minor Isomer Reduction Reduction (SnCl2 / HCl) Nitro->Reduction Product This compound (Target) Reduction->Product Yield: 60-75%

Figure 1: Synthetic pathway via nitration and selective reduction. Note the critical isomer separation step.

Chemical Reactivity & Applications[1]

The core utility of this compound lies in its ability to function as an ortho-amino ketone equivalent, a "privileged" precursor for the Friedländer synthesis .

Friedländer Annulation (Thieno[3,2-b]pyridine Synthesis)

Reaction with ketones containing an


-methylene group yields thieno[3,2-b]pyridines. This is a direct analogue to the quinoline synthesis from 2-aminoacetophenone.
  • Mechanism:

    • Condensation: The amino group of the thiophene attacks the carbonyl of the second ketone (Schiff base formation).

    • Cyclization: Base-catalyzed aldol-type condensation between the acetyl methyl group and the second carbonyl.

    • Dehydration: Aromatization to form the pyridine ring fused to the thiophene.

Diazotization

The 3-amino group can be diazotized (NaNO₂/HCl) to form the diazonium salt. This intermediate allows for:

  • Sandmeyer Reactions: Introduction of halogens (Cl, Br) at the 3-position.

  • Azo Coupling: Synthesis of thiophene-based azo dyes.

  • Cyclization: Formation of thienotriazines.

Reactivity Flowchart

Reactivity Center This compound ThienoPy Thieno[3,2-b]pyridine Center->ThienoPy Base/Acid Cat. Diazonium Thiophene-3-diazonium salt Center->Diazonium 0-5 °C Amide N-(2-acetylthiophen-3-yl)amide Center->Amide Pyridine Ketone Ketone (R-CH2-CO-R') (Friedländer) Ketone->ThienoPy NaNO2 NaNO2 / HCl (Diazotization) NaNO2->Diazonium Acyl Acyl Chloride (Acylation) Acyl->Amide

Figure 2: Primary divergent synthetic pathways for drug discovery applications.

Safety and Handling

  • Hazards: As an aminothiophene, this compound should be treated as a potential sensitizer and irritant. The nitro-precursor is potentially explosive if heated dry; always handle in solution or wet form when possible.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group to the corresponding N-oxide or azo-dimers.

  • Disposal: All thiophene waste must be segregated from general organic waste due to sulfur content, which can poison catalytic incinerators.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. (Cited for contrast of isomers).[1] Link

  • Blatt, A. H. et al. (1950). Nitration of 2-Acetylthiophene. Organic Syntheses, Coll. Vol. 3, p.14. (Basis for precursor synthesis). Link

  • Barker, J. M., et al. (1985). Thienopyridines.[2] Part 6. Preparation and properties of thieno[3,2-b]pyridines. Journal of Chemical Research. (Primary application reference).

Sources

2-Acetyl-3-aminothiophene CAS number 31968-33-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Acetyl-3-aminothiophene (CAS 31968-33-9) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Ortho-Amino Ketone Scaffold for Heterocyclic Construction

Executive Summary

This compound (CAS 31968-33-9) represents a high-value "privileged structure" in medicinal chemistry. Distinguished by its ortho-amino ketone motif, it serves as a critical linchpin for the divergent synthesis of fused heterocyclic systems, most notably thieno[3,2-b]pyridines . Unlike simple aminothiophenes, the C2-acetyl group provides an electrophilic handle adjacent to the nucleophilic C3-amine, enabling rapid access to kinase inhibitor libraries (e.g., FLT3, PI3K) via Friedländer-type annulations. This guide details the optimized synthesis, reactivity profile, and application of this scaffold in modern drug development.

Chemical Identity & Properties

PropertyData
CAS Number 31968-33-9
IUPAC Name 1-(3-Aminothiophen-2-yl)ethan-1-one
Synonyms 3-Amino-2-acetylthiophene; Methyl 3-amino-2-thienyl ketone
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Appearance Yellow to pale brown crystalline solid
Melting Point 87–93 °C
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Stability Air-sensitive; prone to oxidation/darkening upon prolonged exposure

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the specific regiochemistry required. The classical Gewald reaction often yields the 2-amino-3-carbonyl isomer. The Modified Gewald Protocol , optimized by Eller and Holzer, circumvents this by using specific precursors to invert the regioselectivity.

The Modified Gewald Mechanism

The most robust route utilizes cyanoacetone (or its sodium salt) and 2,5-dihydroxy-1,4-dithiane (the stable dimer of mercaptoacetaldehyde).

  • In Situ Depolymerization: The dithiane dimer dissociates in basic media (DMF/Et₃N) to generate 2-mercaptoacetaldehyde.

  • Knoevenagel Condensation: The active methylene of cyanoacetone condenses with the aldehyde of mercaptoacetaldehyde.

  • Thorpe-Ziegler Cyclization: The thiolate attacks the nitrile carbon, followed by tautomerization to form the aromatic aminothiophene core.

Visualization of Synthesis Pathway

GewaldSynthesis Precursor1 Cyanoacetone (Active Methylene) Inter2 Thio-Aldol Intermediate Precursor1->Inter2 Condensation Precursor2 2,5-Dihydroxy-1,4-dithiane (Mercaptoaldehyde Dimer) Inter1 Mercaptoacetaldehyde (In Situ) Precursor2->Inter1 Et3N, DMF Depolymerization Inter1->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization S-Attack on Nitrile Product This compound (Target) Cyclization->Product Tautomerization

Figure 1: The Modified Gewald pathway for regioselective synthesis of this compound.

Experimental Protocols

Protocol A: Synthesis of this compound

Source: Adapted from Eller & Holzer, Molecules 2006.

Reagents:

  • Cyanoacetone sodium salt (1.0 eq)

  • 2,5-Dihydroxy-1,4-dithiane (0.5 eq)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • Preparation: Dissolve cyanoacetone sodium salt (50 mmol) in water (150 mL). Acidify to pH 1 with conc. HCl and extract with diethyl ether. Dry organic layer and concentrate to obtain fresh cyanoacetone.

  • Reaction: Dissolve the fresh cyanoacetone (10 mmol) and 2,5-dihydroxy-1,4-dithiane (5 mmol) in DMF (10 mL).

  • Catalysis: Add triethylamine (Et₃N, 10 mmol) dropwise.

  • Heating: Heat the mixture to 60 °C for 4 hours. The solution will darken.

  • Workup: Pour the reaction mixture into ice-water (100 mL).

  • Isolation: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to yield yellow crystals.

Validation Check:

  • ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, Acetyl-CH₃), 6.60 (d, 1H, Thiophene-H4), 7.55 (d, 1H, Thiophene-H5), 7.20 (br s, 2H, NH₂).

Protocol B: Friedländer Annulation to Thieno[3,2-b]pyridine

Context: This reaction builds the kinase inhibitor scaffold.

Reagents:

  • This compound (1.0 eq)

  • Active Methylene Ketone (e.g., Acetylacetone or Cyclohexanone) (1.2 eq)

  • Catalyst: KOH (base) or AlCl₃ (Lewis acid)

  • Solvent: Ethanol (for base) or Toluene (for acid)

Procedure:

  • Mix this compound (1.0 mmol) with the ketone (1.2 mmol) in Ethanol (5 mL).

  • Add KOH (10 mol%) or Piperidine (catalytic amount).

  • Reflux for 6–12 hours. Monitor via TLC for disappearance of the aminothiophene.

  • Cool to room temperature. The thienopyridine product often precipitates.

  • Filter and wash with cold ethanol.

Medicinal Chemistry Applications

The Thieno[3,2-b]pyridine Scaffold

The primary utility of CAS 31968-33-9 is its conversion into thieno[3,2-b]pyridines . These fused bicyclic systems are bioisosteres of quinolines and quinazolines, widely used in oncology.

  • Kinase Inhibition: The nitrogen of the pyridine ring and the sulfur of the thiophene create a unique electronic environment for ATP-binding pocket interactions. Derivatives have shown potency against FLT3 (Acute Myeloid Leukemia) and PI3K pathways.

  • Antimicrobial: Substituted thienopyridines exhibit activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase.

Divergent Synthesis Workflow

Reactivity Core This compound (CAS 31968-33-9) Rxn1 Friedländer Annulation (+ Ketones/Aldehydes) Core->Rxn1 Rxn2 Diazotization (+ NaNO2/HCl) Core->Rxn2 Rxn3 Acylation (+ AcCl/Anhydride) Core->Rxn3 Prod1 Thieno[3,2-b]pyridines (Kinase Inhibitors) Rxn1->Prod1 Cyclodehydration Prod2 Thiophene Azo Dyes (Chromophores) Rxn2->Prod2 Coupling Prod3 Acetamides (Stable Intermediates) Rxn3->Prod3 Protection

Figure 2: Divergent synthetic applications of the this compound scaffold.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine is prone to oxidation; darkening indicates decomposition.

References

  • Eller, G. A., & Holzer, W. (2006).[1] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.[1] Molecules, 11(5), 371–376.

  • Litvinov, V. P., et al. (2005).[2] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864–904.[2]

  • Putrova, Z., et al. (2009). Applications of Substituted 2-Aminothiophenes in Drug Design. Nova Biotechnologica, 9(2).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound.[3]

  • BenchChem. (2025). Friedländer Synthesis Protocols and Applications.

Sources

discovery and history of 2-Acetyl-3-aminothiophene synthesis

[1]

Executive Summary

This compound (1-(3-aminothiophen-2-yl)ethan-1-one) is a specialized heterocyclic building block distinct from its more common isomer, 3-acetyl-2-aminothiophene. While the latter is readily accessible via the standard Gewald reaction, the title compound requires "inverse" synthetic logic to position the amino group at C3 and the acetyl group at C2. This specific substitution pattern is essential for synthesizing thieno[3,2-b]pyrrol-6-ones (heteroindoxyls) and bioisosteres of indole-based therapeutics.

Property Specification
CAS Number 31968-33-9
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Melting Point 82–83 °C (Observed) vs. ~112 °C (Isomer/Lit. confusion)
Appearance Yellowish crystalline solid
Primary Application Precursor for thienopyrroles, thienopyridines, and azo dyes

Historical Context & Isomer Challenge

The history of this compound is defined by the challenge of regioselectivity. The classical Gewald reaction (ketone + activated nitrile + sulfur) naturally favors the formation of 2-aminothiophenes with an electron-withdrawing group (EWG) at position 3.

  • The "Natural" Gewald Product: Reaction of cyanoacetone with 2,5-dihydroxy-1,4-dithiane yields 3-acetyl-2-aminothiophene .

  • The "Target" (Title Compound): To achieve the 2-acetyl-3-amino pattern, chemists historically had to employ nucleophilic aromatic substitution (SNAr) on chlorothiophenes or develop specific cyclization protocols using mercaptoacetone.

The definitive, scalable synthesis was solidified in the context of heteroindoxyl research, notably by Gaywood and McNab (2009) , who optimized the cyclization of mercaptoacetone with 2-chloroacrylonitrile to access this specific isomer for flash vacuum pyrolysis studies.

Core Synthesis Route: The Mercaptoacetone Protocol

The most constructive and atom-economical route involves the condensation of mercaptoacetone (generated from its dimer) with 2-chloroacrylonitrile . This method circumvents the regiochemical limitations of the standard Gewald synthesis.

Reaction Pathway

The synthesis proceeds via a Michael-type addition followed by a Thorpe-Ziegler cyclization and subsequent elimination.

SynthesisPathwaycluster_legendReaction PhaseChloroacetoneChloroacetone(Cl-CH2-CO-CH3)MercaptoMercaptoacetone(Dimer)(HS-CH2-CO-CH3)Chloroacetone->Mercapto1. Aqueous, 0°C2. DimerizationNaSHNaSH(Sodium Hydrosulfide)NaSH->MercaptoInterS-Alkyl IntermediateMercapto->InterNaOMe/MeOHS-AlkylationCAN2-Chloroacrylonitrile(Cl-CH=C(CN)H)CAN->InterProductThis compound(Target)Inter->ProductThorpe-Ziegler Cyclization- HCl (Elimination)

Figure 1: Synthetic pathway from chloroacetone to this compound via mercaptoacetone.

Detailed Mechanism
  • Thiolate Formation: Base (NaOMe) deprotonates mercaptoacetone to form the thiolate anion.

  • S-Alkylation: The thiolate attacks 2-chloroacrylonitrile . While direct displacement of chlorine is possible, the mechanism likely involves conjugate addition (Michael) to the acrylonitrile double bond followed by elimination or direct vinylic substitution, resulting in a thioether intermediate.

  • Cyclization: The active methylene group (alpha to the ketone) is deprotonated. This carbanion attacks the nitrile carbon (Thorpe-Ziegler reaction).

  • Aromatization: Tautomerization and elimination of HCl (driven by the leaving group ability of chlorine at the beta-position of the original nitrile) establish the aromatic thiophene ring.

Experimental Protocol

This protocol is adapted from the optimized method described by Gaywood & McNab (2009).

Safety Warning: Chloroacetone is a potent lachrymator. 2-Chloroacrylonitrile is toxic. All operations must be performed in a properly functioning fume hood.

Step 1: Preparation of Mercaptoacetone (Dimer)
  • Reagents: Sodium hydrosulfide hydrate (16.0 g, 0.19 mol), Chloroacetone (17.2 g, 0.19 mol), Water (50 mL).

  • Procedure:

    • Dissolve NaSH in water and cool to 0 °C.

    • Add chloroacetone dropwise with mechanical stirring over 30 minutes.

    • Stir at 0 °C for 2 hours. A precipitate will form (the dimer: 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane).

    • Filter the solid, wash with cold water, ethanol, and ether.

    • Yield: ~10.5 g (63%). mp: 109–111 °C.[1][2]

Step 2: Synthesis of this compound[1][4]
  • Reagents: Mercaptoacetone dimer (10.5 g, 0.12 mol eq.), Sodium methoxide (prepared from 5.11 g Na in 110 mL MeOH), 2-Chloroacrylonitrile (10.3 g, 0.117 mol).

  • Procedure:

    • Prepare a solution of NaOMe in methanol.

    • Add the mercaptoacetone dimer in portions to the base solution (generates monomeric thiolate in situ).

    • Add a solution of 2-chloroacrylonitrile in methanol (60 mL) dropwise to the reaction mixture.

    • Stir at room temperature for 2–4 hours (monitor by TLC).

    • Workup: Pour the mixture into ice-water. Extract with dichloromethane (DCM).

    • Dry the organic layer (MgSO₄) and evaporate the solvent.[2]

    • Purification: Recrystallize from toluene or ethanol.

    • Yield: ~60–70%.

    • Characterization: mp: 82–83 °C. ¹H NMR: Distinct acetyl singlet at ~2.36 ppm; thiophene protons as doublets.[2]

Alternative Routes

Nucleophilic Aromatic Substitution (SNAr)

For small-scale discovery chemistry where reagents are available, this route avoids the handling of mercaptoacetone.

  • Starting Material: 2-Acetyl-3-chlorothiophene.

  • Reagent: Sodium amide (NaNH₂) or ammonia under pressure.

  • Conditions: Reaction in DMSO at 120 °C.

  • Mechanism: The electron-withdrawing acetyl group at C2 activates the C3-chlorine bond for nucleophilic displacement.

  • Drawback: 2-Acetyl-3-chlorothiophene is itself difficult to synthesize regioselectively (acetylation of 3-chlorothiophene often gives the 2-acetyl-4-chloro isomer).

References

  • Gaywood, A. P., & McNab, H. (2009).[3] Synthesis and Chemistry of 4,5-Dihydrothieno[3,2-b]pyrrol-6-one—A Heteroindoxyl.[3][4][5][6] The Journal of Organic Chemistry, 74(11), 4278–4282.[6]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. (Cited for isomer comparison).

  • BenchChem. (n.d.). 2-Acetyl-3-chlorothiophene Reactivity and SNAr Protocols. (Technical Data Sheet).

  • Thermo Scientific Chemicals. (n.d.). This compound Product Specifications.

Technical Guide: Mechanism and Synthesis of 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the formation mechanism and synthesis of 2-Acetyl-3-aminothiophene (CAS 31968-33-9).

Executive Summary & Structural Disambiguation

Target Molecule: this compound (1-(3-aminothiophen-2-yl)ethan-1-one). CAS Registry Number: 31968-33-9.[1][2]

Critical Distinction: Researchers often confuse this target with its isomer, 2-amino-3-acetylthiophene (Gewald product), which is synthesized via the standard Gewald reaction (using cyanoacetone).

  • 2-Amino-3-acetylthiophene: Amino group at C2, Acetyl group at C3. (Standard Gewald).

  • This compound (Target): Acetyl group at C2, Amino group at C3. (Requires Modified Fiesselmann or Thorpe-Ziegler cyclization).

This guide focuses strictly on the This compound isomer, a critical intermediate for thienopyridine and thienodiazepine scaffolds.

Mechanistic Deep Dive: The Modified Fiesselmann Pathway

The formation of this compound proceeds via a Thorpe-Ziegler cyclization involving an


-mercaptoketone and an activated nitrile. The most direct "de novo" ring synthesis involves the reaction of Mercaptoacetone  with 3-Chloroacrylonitrile  (or an equivalent 

-activated acrylonitrile).
Reaction Pathway Analysis

The mechanism consists of three distinct phases: Thio-Michael Addition , Thorpe-Ziegler Cyclization , and Aromatization .

  • Phase I: Thio-Michael Addition / Nucleophilic Vinylic Substitution

    • Precursors: Mercaptoacetone (generated in situ from chloroacetone and NaSH) and 3-Chloroacrylonitrile.

    • Event: The thiolate anion (

      
      ) of mercaptoacetone attacks the 
      
      
      
      -carbon of 3-chloroacrylonitrile.
    • Result: Displacement of the chloride (or addition-elimination) yields the sulfide intermediate: 4-oxopentan-2-yl-thioacrylonitrile .

  • Phase II: Thorpe-Ziegler Cyclization

    • Event: Under basic conditions (alkoxide), the methylene protons

      
       to the carbonyl in the mercaptoacetone moiety are deprotonated, forming a carbanion.
      
    • Intramolecular Attack: This carbanion attacks the electrophilic carbon of the nitrile group (

      
      ).
      
    • Result: Formation of the 5-membered ring imine intermediate.

  • Phase III: Tautomerization

    • Event: The resulting imine tautomerizes to the stable enamine (amine) form to establish aromaticity in the thiophene ring.

    • Final Product: this compound.[2][3][4][5][6][7][8][9]

Mechanistic Visualization (DOT)

G Start Precursors: Mercaptoacetone + 3-Chloroacrylonitrile Inter1 Intermediate 1: Sulfide Adduct (Thio-alkylation) Start->Inter1 Nucleophilic Attack (S -> C-beta) -HCl Inter2 Intermediate 2: Carbanion Formation (Base Deprotonation) Inter1->Inter2 Base (NaOEt) Deprotonation of alpha-CH2 Cyclic Cyclic Imine (Thorpe-Ziegler) Inter2->Cyclic Intramolecular Attack (C- -> Nitrile) Product Product: This compound Cyclic->Product Tautomerization (Aromatization)

Caption: Step-wise formation of this compound via modified Fiesselmann cyclization.

Experimental Protocol

This protocol describes the synthesis starting from Chloroacetone to generate the unstable Mercaptoacetone in situ, followed by cyclization.

Reagents & Equipment
  • Reagents: Chloroacetone (95%), Sodium Hydrosulfide hydrate (NaSH), 3-Chloroacrylonitrile (or 3-ethoxyacrylonitrile), Sodium Ethoxide (21% in EtOH), Dichloromethane (DCM), Anhydrous Ethanol.

  • Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Dropping Funnel, Nitrogen Atmosphere.

Step-by-Step Workflow
Step 1: In-Situ Preparation of Mercaptoacetone

Mercaptoacetone is unstable and prone to dimerization; prepare immediately before use.

  • Setup: Charge a 250 mL RBF with Sodium Hydrosulfide (NaSH) (1.1 eq) dissolved in water at 0°C.

  • Addition: Dropwise add Chloroacetone (1.0 eq) over 30 minutes, maintaining temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours. The solution will turn slightly yellow.

  • Extraction: Extract immediately with DCM (

    
     mL). Dry organic layer over 
    
    
    
    .[5]
  • Concentration: Carefully remove solvent under reduced pressure (keep bath <30°C) to obtain crude Mercaptoacetone. Do not store.

Step 2: Cyclization to this compound
  • Mixing: Dissolve the fresh Mercaptoacetone (1.0 eq) and 3-Chloroacrylonitrile (1.0 eq) in anhydrous Ethanol.

  • Catalysis: Cool to 0°C. Add Sodium Ethoxide solution (1.2 eq) dropwise over 20 minutes. The reaction is exothermic.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to RT. Pour mixture into ice-cold water (200 mL).

  • Isolation: The product may precipitate.[5] If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Data Table
ParameterSpecificationNotes
Stoichiometry 1:1:1.2 (Thiol:Nitrile:Base)Excess base ensures complete cyclization.
Temperature 0°C (Addition)

78°C (Reflux)
Control exotherm during base addition to prevent polymerization.
Time 4–6 Hours Total2h for thiol gen, 3-4h for cyclization.
Typical Yield 55% – 70%Yield losses primarily due to mercaptoacetone dimerization.
Appearance Yellowish Needles/PowderMP: 87–93°C.

Alternative Route: Nucleophilic Substitution

For high-purity applications where "de novo" synthesis is risky, the Nucleophilic Aromatic Substitution (


)  of 2-acetyl-3-chlorothiophene is preferred.
  • Precursor: 2-Acetyl-3-chlorothiophene (Commercially available).

  • Reagent: Sodium Amide (

    
    ) or Ammonia/Catalyst.
    
  • Condition: Reaction in DMSO at 120°C or using Copper(I) catalysis.

  • Mechanism: Addition of Amide

    
     Meisenheimer Complex 
    
    
    
    Elimination of Chloride.
Workflow Diagram (Substitution Route)

S Start Start: 2-Acetyl-3-chlorothiophene Reagent Add NaNH2 / DMSO (Strong Base/Nucleophile) Start->Reagent Heat Heat to 120°C (Kinetic Control) Reagent->Heat Inter Meisenheimer Complex Heat->Inter Nucleophilic Attack Product End: this compound Inter->Product -NaCl

Caption: Synthesis via SnAr substitution of 3-chloro precursor.

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus

    
    -Mercapto-carbonylverbindungen und Methylenaktiven Nitrilen". Chemische Berichte, 98(11), 3571-3577. 
    
  • BenchChem. (2024). "2-Acetyl-3-chlorothiophene: Reactivity and Synthesis of this compound". BenchChem Technical Database.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: this compound". Alfa Aesar / Thermo Fisher.

  • Litvinov, V. P. (2005). "The Chemistry of Thienopyridines". Russian Chemical Reviews. (Discusses utilization of this compound in fused systems).

Sources

Technical Guide: Solubility Profile & Process Optimization for 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 2-Acetyl-3-aminothiophene , a critical intermediate in the synthesis of thiophene-based pharmaceuticals and azo dyes.

Executive Summary

This compound (CAS: 31968-33-9) serves as a pivotal building block in the Gewald reaction pathway, widely utilized in the development of thienopyrimidine-based therapeutics (e.g., kinase inhibitors) and advanced materials.

Understanding its solubility landscape is not merely an academic exercise but a process necessity. Its moderate lipophilicity (LogP ~1.53 ) and functional group dualities (H-bond donor amine vs. acceptor carbonyl) create a specific solubility window. This guide provides the physicochemical grounding required to optimize reaction solvents, maximize recrystallization yields, and ensure accurate analytical formulation.

Physicochemical Profile

Solubility is a function of the solute's lattice energy and its interaction with the solvent. The following properties dictate the dissolution behavior of this compound.

PropertyValueCritical Implication for Solubility
Molecular Structure

Planar aromatic system with polar handles (

,

).
Molecular Weight 141.19 g/mol Low MW facilitates diffusion in solvent matrices.
Melting Point 84 – 93 °C Moderate lattice energy; allows for safe recrystallization below solvent boiling points (e.g., Ethanol, Toluene).
LogP (Octanol/Water) 1.53 (Calculated)Lipophilic character. Preferentially soluble in organic solvents over aqueous media.
pKa (Conjugate Acid) ~ -0.41 (Predicted)Weakly basic amine; solubility can be modulated by pH (acidification forms soluble salts).
Water Solubility Low (

)
"Oiling out" risk in pure water; requires co-solvents.

Solubility Landscape

Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction efficiency with this compound. This classification is derived from standard process development protocols and literature precedents regarding Gewald synthesis workups.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media but poor for crystallization due to high boiling points.
Polar Protic Ethanol, Methanol, Isopropanol Temperature Dependent Ideal for Recrystallization. Moderate solubility at RT; high solubility at reflux. The

group engages in H-bonding with the solvent.
Chlorinated Dichloromethane (DCM), Chloroform High Excellent solvation of the thiophene core. Often used for extraction from aqueous reaction mixtures.
Ethers THF, Diethyl Ether Moderate Good solubility. Diethyl ether is frequently used in biphasic workups to extract the compound from aqueous layers.
Non-Polar Hexane, Cyclohexane Low / Insoluble Poor interaction. Used as an "anti-solvent" to induce precipitation when added to a DCM or Ethanol solution.
Aqueous Water Insoluble The hydrophobic thiophene ring dominates. Solubility is negligible unless pH is adjusted (acidic conditions).
Thermodynamic Drivers

The dissolution of this compound is an endothermic process (


).
  • Entropy (

    
    ):  Positive, driven by the breakdown of the crystal lattice.
    
  • Enthalpy (

    
    ):  Positive, requiring thermal energy to overcome solute-solute interactions (lattice energy).
    

Process Tip: Consequently, solubility increases significantly with temperature. This relationship follows the modified Apelblat equation , allowing for precise yield prediction during cooling crystallization:



(Where 

is mole fraction solubility,

is temperature, and A, B, C are empirical constants determined via laser monitoring).

Experimental Protocols

Protocol A: Purification via Recrystallization

Context: This is the industry-standard method for purifying crude Gewald reaction products.

Solvent System: Cyclohexane / Dichloromethane (DCM) or Ethanol.

  • Dissolution: Dissolve the crude brown solid in the minimum amount of DCM (or boiling Ethanol) to achieve saturation.

  • Filtration: Filter the hot solution through a celite pad to remove inorganic salts (e.g., sulfur byproducts).

  • Anti-Solvent Addition:

    • If using DCM: Slowly add Cyclohexane (or Hexane) until a persistent turbidity (cloudiness) appears.

    • If using Ethanol: Allow to cool slowly to room temperature.

  • Nucleation: Cool the mixture to 0–4 °C. Yellowish-brown crystals will precipitate.

  • Isolation: Filter the crystals and wash with cold Cyclohexane (or cold Ethanol).

  • Drying: Vacuum dry at 40 °C to remove residual solvent.

Protocol B: Solubility Measurement (Laser Monitoring)

Context: For researchers needing precise mole fraction data for process modeling.

  • Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer.

  • Preparation: Add a known mass of solvent and excess this compound solid.

  • Equilibration: Heat the slurry to a set temperature (e.g., 298.15 K) and stir for 4 hours.

  • Detection: The laser intensity remains low due to scattering by undissolved particles.

  • Dynamic Method: Slowly increase temperature (0.1 K/min). The point where laser transmission spikes to 100% indicates the saturation temperature (

    
    ) for that specific mass fraction.
    
  • Calculation: Convert mass fraction to mole fraction (

    
    ) and plot 
    
    
    
    vs
    
    
    (Van't Hoff plot).

Visualization & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Crystallization Start->Purification Extraction Extraction / Workup Start->Extraction PolarAprotic Use Polar Aprotic (DMF, DMSO) Reaction->PolarAprotic Recryst Recrystallization Purification->Recryst Biphasic Biphasic System Extraction->Biphasic HighSolubility High Solubility Promotes kinetics PolarAprotic->HighSolubility SolventSystem Ethanol or DCM/Hexane Recryst->SolventSystem Mechanism Temp-Dependent Solubility (Soluble Hot -> Insoluble Cold) SolventSystem->Mechanism Choice DCM or Diethyl Ether Biphasic->Choice

Figure 2: Recrystallization Workflow (Cyclohexane/DCM)

Caption: Step-by-step purification process optimizing yield and purity.

RecrystWorkflow Step1 1. Dissolve Crude in min. DCM Step2 2. Filter (Remove Insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (Cyclohexane) Step2->Step3 Step4 4. Cool to 4°C (Nucleation) Step3->Step4 Step5 5. Isolate Crystals (Filtration) Step4->Step5

References

  • Synthesis & Properties: Puterová, Z., et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, vol. 11, no.[1][2] 4, 2006, pp. 242-253.

  • Solubility Methodology: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.

  • Physical Data: National Institute of Standards and Technology (NIST). "this compound Data."[1][3][4][5] NIST Chemistry WebBook.[6]

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: this compound."

Sources

Strategic Functionalization of 2-Acetyl-3-aminothiophene: A Guide to Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-3-aminothiophene represents a "privileged scaffold" in medicinal chemistry due to its distinct ortho-disposition of a nucleophilic amino group and an electrophilic acetyl group. Unlike its isomer (2-amino-3-acetylthiophene), this scaffold offers a unique entry point into thieno[3,2-b]pyridine and thieno[3,2-d]pyrimidine systems—heterocycles that serve as bioisosteres for quinolines and quinazolines in kinase inhibitors and anti-infectives.

This technical guide details the reactivity profile of the 3-amino group, governed by the electron-withdrawing nature of the adjacent C2-acetyl moiety. This electronic push-pull system stabilizes the typically labile 3-aminothiophene core while priming it for cyclocondensation reactions.

The Electronic Landscape & Stability

To manipulate this compound effectively, one must understand its electronic environment. Unsubstituted 3-aminothiophenes are notoriously unstable, prone to rapid oxidation and polymerization. However, the C2-acetyl group exerts a strong electron-withdrawing effect (


 and 

), which:
  • Stabilizes the amine: Delocalizes the nitrogen lone pair, preventing oxidative degradation.

  • Modulates Nucleophilicity: The amine is less nucleophilic than aniline but sufficiently reactive for acid-catalyzed condensations.

  • Enables Ortho-Cyclization: The proximity of the C3-amine and C2-carbonyl creates a "pre-organized" motif for forming 5- and 6-membered fused rings.

Primary Reaction Pathways (The "Hub" Concept)

The following diagram illustrates the divergent synthetic utility of the scaffold.

ReactionHub Core This compound Friedlander Friedländer Condensation (Ketones/Base) Core->Friedlander Cyclization DMFDMA Enaminone Formation (DMF-DMA) Core->DMFDMA Condensation Diazotization Diazotization (NaNO2/HCl) Core->Diazotization Sandmeyer Acylation Acylation/Amidation (Ac2O or RCOCl) Core->Acylation Protection ThienoPyridine Thieno[3,2-b]pyridines (Kinase Inhibitors) Friedlander->ThienoPyridine ThienoPyrimidine Thieno[3,2-d]pyrimidines (Antivirals) DMFDMA->ThienoPyrimidine + NH4OAc Sandmeyer 2-Acetyl-3-halothiophenes (Cross-Coupling Precursors) Diazotization->Sandmeyer Amides Stable Amides (Prodrugs/Linkers) Acylation->Amides

Caption: Divergent synthesis pathways from this compound to bioactive heterocycles.

Key Reaction I: Friedländer Condensation

Target: Synthesis of Thieno[3,2-b]pyridines .

This is the most high-value reaction for this scaffold. The amino group condenses with a ketone (containing an


-methylene) to fuse a pyridine ring.
Mechanistic Insight

The reaction proceeds via two pathways depending on conditions (acid vs. base).[1][2] In the base-catalyzed route:

  • Aldol Condensation: The acetyl group enolizes and attacks the external ketone.

  • Imine Formation: The C3-amine attacks the ketone carbonyl.

  • Aromatization: Dehydration yields the pyridine ring.

Experimental Protocol (Base-Mediated)
  • Reagents: this compound (1.0 eq), Active Methylene Ketone (e.g., cyclohexanone, 1.1 eq), KOH (alcoholic) or piperidine.

  • Solvent: Ethanol or Dioxane.

  • Conditions: Reflux for 4–12 hours.

Step-by-Step:

  • Dissolve this compound in absolute ethanol (0.5 M concentration).

  • Add the ketone partner (1.1 equiv).

  • Add a catalytic amount of piperidine (10 mol%) or stoichiometric KOH.

  • Reflux until TLC indicates consumption of the thiophene starting material.

  • Workup: Cool to room temperature. The thienopyridine often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via silica chromatography (Hexane/EtOAc).

Author Note: Acid-catalyzed conditions (Glacial acetic acid + catalytic


) are preferred if the ketone partner is sterically hindered or prone to self-condensation.

Key Reaction II: Enaminone Formation (The Pyrimidine Gateway)

Target: Synthesis of Thieno[3,2-d]pyrimidines .

Reacting the scaffold with


-dimethylformamide dimethyl acetal (DMF-DMA) transforms the acetyl group into an enaminone. This intermediate is a "chemical chameleon" that can be cyclized with ammonium acetate to form the pyrimidine ring.
Protocol: The "One-Pot" Cyclization
  • Enaminone Synthesis:

    • Suspend this compound in dry toluene.

    • Add DMF-DMA (1.5 equiv).

    • Reflux for 3–6 hours. Monitor the disappearance of the starting amine.

    • Observation: The solution typically turns dark yellow/orange.

  • Cyclization:

    • Without isolation (or after solvent swap to acetic acid), add Ammonium Acetate (

      
      , 5.0 equiv).
      
    • Reflux for an additional 4–8 hours.

  • Result: Formation of the thieno[3,2-d]pyrimidine core.

Enaminone Start This compound Inter Intermediate: Enaminone (Dimethylaminopropenone) Start->Inter DMF-DMA, Reflux (-MeOH) End Product: Thieno[3,2-d]pyrimidine Inter->End NH4OAc, AcOH Cyclization

Caption: Conversion of the acetyl group to an enaminone followed by pyrimidine ring closure.

Key Reaction III: Diazotization (Sandmeyer)

Target: 2-Acetyl-3-halothiophenes (Suzuki Coupling Precursors).

While 3-aminothiophenes are less stable than anilines, the electron-withdrawing acetyl group at C2 allows for successful diazotization. This converts the amino group into a versatile leaving group (halide, cyano, or hydroxyl).

Critical Safety & Stability Note

The diazonium intermediate of 3-aminothiophene is thermally unstable . Reaction temperatures must be strictly maintained between


 and 

.
Protocol (Sandmeyer Chlorination)
  • Preparation: Dissolve this compound in concentrated HCl (3 equiv) and cool to

    
     in an ice/salt bath.
    
  • Diazotization: Add

    
     (1.1 equiv) in water dropwise. Maintain internal temp 
    
    
    
    . Stir for 20 mins.
  • Substitution: Slowly add the diazonium solution to a cold solution of

    
     (1.2 equiv) in conc. HCl.
    
  • Workup: Allow to warm to room temperature (nitrogen evolution observed). Extract with DCM.[2]

Comparative Data: Reactivity Profile

Reaction TypeReagent PartnerPrimary ProductYield PotentialKey Challenge
Friedländer Ketones (

-CH2)
Thieno[3,2-b]pyridineHigh (70-90%)Steric hindrance on ketone
Enaminone DMF-DMAThieno[3,2-d]pyrimidineMod-High (60-85%)Moisture sensitivity of DMF-DMA
Acylation Acyl ChloridesAmidesVery High (>90%)Over-acylation (rare)
Sandmeyer

/ CuX
3-HalothiopheneLow-Mod (40-60%)Thermal instability of diazonium

References

  • Friedländer Synthesis Overview

    • BenchChem.[3] "Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride."[3] Available at:

  • Thienopyridine Synthesis

    • National Institutes of Health (NIH). "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds." Available at:

  • Diazotization of Aminothiophenes

    • Wiley Online Library. "C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations." Available at:

  • Gewald Reaction & Aminothiophene Stability

    • Molecules (MDPI). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction."[4] (Provides comparative context for isomer stability). Available at:

  • Thieno[3,2-d]pyrimidine Synthesis

    • SciELO. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." (Discusses the DMF-DMA pathway). Available at:

Sources

Methodological & Application

High-Impact Medicinal Chemistry Applications of 2-Acetyl-3-Aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

2-Acetyl-3-aminothiophene (also known as 1-(3-aminothiophen-2-yl)ethanone) represents a critical branch point in heterocyclic synthesis. Unlike its more common isomer (3-acetyl-2-aminothiophene, the Gewald product), this scaffold provides direct access to Thieno[3,2-b]pyridines and Thieno[3,2-d]pyrimidines .

These fused systems are bioisosteres of quinolines and quinazolines, respectively—pharmacophores found in blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and antimalarials. The sulfur atom in the thieno-fused system alters lipophilicity (


) and metabolic stability compared to the benzo-fused analogs, often improving blood-brain barrier penetration and potency.

This guide details the strategic application of this compound in generating libraries of bioactive heterocycles, supported by validated protocols and mechanistic insights.

Strategic Synthetic Pathways

The utility of this compound lies in its dual electrophilic/nucleophilic nature. The ortho-disposition of the amino group (nucleophile) and the acetyl group (electrophile) allows for rapid cyclocondensation reactions.

Pathway A: The Friedländer Annulation (Thieno[3,2-b]pyridines)

This is the primary route for synthesizing quinoline bioisosteres. The amino group condenses with a ketone carbonyl, while the acetyl group undergoes an aldol-type condensation with the ketone's


-methylene.
Pathway B: The Enaminone/Guanidine Cyclization (Thieno[3,2-d]pyrimidines)

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into a highly reactive enaminone. Subsequent treatment with amidines or guanidines closes the pyrimidine ring.

Pathway C: The Bohlmann-Rahtz Type Reaction

Condensation with alkynes or active methylene compounds to generate highly substituted pyridine fusions.

Visualizing the Divergent Synthesis

The following diagram illustrates the "fork in the road" for this scaffold, guiding the chemist toward the desired biological target.

DivergentSynthesis Scaffold This compound (Core Scaffold) Friedlander Friedländer Reaction (+ Ketone/Base) Scaffold->Friedlander Path A Enaminone Enaminone Intermediate (+ DMF-DMA) Scaffold->Enaminone Path B ThienoPyridine Thieno[3,2-b]pyridine (Quinoline Bioisostere) Target: PI3K, Malaria Friedlander->ThienoPyridine Cyclodehydration ThienoPyrimidine Thieno[3,2-d]pyrimidine (Quinazoline Bioisostere) Target: EGFR, VEGFR Enaminone->ThienoPyrimidine + Guanidine/Amidine

Figure 1: Divergent synthetic pathways from this compound yielding two distinct, privileged pharmacophores.

Validated Experimental Protocols

Protocol A: Friedländer Synthesis of Thieno[3,2-b]pyridines

Application: Generation of lipophilic kinase inhibitors or DNA-intercalating agents. Mechanism: Base-catalyzed aldol condensation followed by imine formation and dehydration.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Active methylene ketone (e.g., acetophenone, cyclohexanone) (1.2 equiv)

  • Catalyst: Potassium hydroxide (KOH) or Piperidine

  • Solvent: Absolute Ethanol (EtOH)[2]

Step-by-Step Procedure
  • Preparation: Dissolve this compound (1.0 mmol) and the target ketone (1.2 mmol) in absolute EtOH (5 mL) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of KOH pellets (0.1 mmol) or 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. Monitor reaction progress via TLC (typically 20-30% EtOAc/Hexane).
    
    • Expert Tip: If the reaction is sluggish (>6 hours), add a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ) or switch to solvent-free conditions at
      
      
      .
  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold EtOH.

    • Extraction: If no precipitate forms, evaporate the solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/DMF or purify via silica gel flash chromatography.

Typical Yield: 65–85%

Protocol B: Synthesis of Thieno[3,2-d]pyrimidines via Enaminone

Application: Synthesis of EGFR/VEGFR inhibitors (analogous to Gefitinib). Mechanism: Formation of a dimethylamino-propenone intermediate, followed by a [3+3] cyclization with a binucleophile.

Step 1: Enaminone Formation[3]
  • Reactants: Mix this compound (1.0 mmol) with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) in dry toluene (5 mL).
    
  • Reaction: Reflux for 4–6 hours. The reaction is driven by the removal of methanol.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually a yellow/orange solid (enaminone) used directly in the next step without extensive purification.

Step 2: Pyrimidine Ring Closure
  • Reactants: Dissolve the crude enaminone from Step 1 in glacial acetic acid (AcOH) or EtOH.

  • Cyclization Agent: Add Guanidine Hydrochloride (for 2-amino substitution) or Formamidine Acetate (for unsubstituted position 2) (1.5 mmol).

    • Note: If using Guanidine HCl in EtOH, add

      
       (2.0 equiv) to liberate the free base. If using AcOH, the salt is sufficient.
      
  • Reflux: Heat at reflux for 6–12 hours.

  • Work-up: Pour the mixture onto crushed ice/water. Neutralize with ammonium hydroxide if AcOH was used.

  • Filtration: Collect the resulting precipitate by filtration. Wash with water and diethyl ether.

Typical Yield: 70–90% (over two steps)

Mechanistic Insight: The Friedländer Logic

Understanding the mechanism is crucial for troubleshooting low yields, especially with sterically hindered ketones.

FriedlanderMechanism Figure 2: Step-wise Mechanism of the Friedländer Annulation on Thiophene Scaffold Step1 Step 1: Enolate Formation (Base deprotonates ketone alpha-position) Step2 Step 2: Aldol Condensation (Enolate attacks Acetyl carbonyl of scaffold) Step1->Step2 Step3 Step 3: Dehydration (Loss of H2O -> Enone intermediate) Step2->Step3 Step4 Step 4: Imine Formation (Amino group attacks Ketone carbonyl) Step3->Step4 Step5 Step 5: Aromatization (Loss of H2O -> Thieno[3,2-b]pyridine) Step4->Step5

Case Study Data: Biological Activity

The following table summarizes hypothetical but representative SAR (Structure-Activity Relationship) data comparing Thieno-fused derivatives to their Benzo-fused counterparts, highlighting the "Thiophene Effect" (improved solubility and potency).

Compound ClassCore ScaffoldR-Group (Pos 7/4)TargetIC50 (nM)LogP
Quinoline Benzo[b]pyridine3-Cl, 4-F-phenylPI3K

454.2
Thienopyridine Thieno[3,2-b]pyridine 3-Cl, 4-F-phenyl PI3K

12 3.1
Quinazoline Benzo[d]pyrimidine3-ethynylphenylEGFR283.8
Thienopyrimidine Thieno[3,2-d]pyrimidine 3-ethynylphenyl EGFR 8 2.9

Note: The lower LogP of the thieno-derivatives often correlates with better oral bioavailability and reduced non-specific binding.

Safety & Handling

  • This compound: Irritant. May cause skin sensitization. Handle in a fume hood.

  • DMF-DMA: Flammable liquid, moisture sensitive. Store under inert gas.

  • Thienopyridines: Many derivatives are DNA intercalators; handle as potential mutagens until fully characterized.

References

  • Synthesis of Thieno[3,2-d]pyrimidines via Enaminones: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." American Journal of Organic Chemistry, 2011. [4]

  • Friedländer Reaction on Thiophene Scaffolds: Marco-Contelles, J., et al. "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines and Fused Quinolines." Chemical Reviews, 2009.

  • Biological Activity of Thienopyridines: Litvinov, V. P., et al.[5][6] "The Chemistry of Thienopyridines." Advances in Heterocyclic Chemistry, 2008.

  • Gewald Reaction vs. Isomer Synthesis: Eller, G. A., & Holzer, W. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, 2006.[1][7] (Provides context on the isomeric distinction).

Sources

Application Note: Strategic Synthesis of Heterocycles from 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and medicinal chemists. It prioritizes mechanistic causality, reproducible protocols, and authoritative sourcing.

Executive Summary

2-Acetyl-3-aminothiophene (1-(3-aminothiophen-2-yl)ethanone) represents a privileged "ortho-amino ketone" scaffold in heterocyclic chemistry. Its bifunctional nature—possessing a nucleophilic amine adjacent to an electrophilic carbonyl—makes it an ideal precursor for constructing fused bicyclic systems, specifically thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, respectively, and are critical pharmacophores in kinase inhibitors (e.g., GSK-3β inhibitors) and anti-infective agents.

This guide provides three validated protocols for transforming this scaffold into high-value heterocycles, supported by mechanistic insights and troubleshooting matrices.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the push-pull dynamics of the substituents.

  • The Amine (C3-NH₂): Moderately nucleophilic but less basic than aniline due to the electron-withdrawing acetyl group at C2. It readily participates in condensation reactions with isothiocyanates and activated esters.

  • The Acetyl Group (C2-COCH₃): Provides an electrophilic carbonyl carbon for cyclization and acidic

    
    -protons for aldol-type condensations (Friedländer reactivity).
    
  • Stability Warning: The free base is moderately unstable and prone to oxidative dimerization. It is recommended to store it at -20°C or use it immediately after preparation (typically via the Gewald reaction using cyanoacetone).

Reactivity Map

ReactivityMap Start This compound Friedlander Friedländer Condensation (Ketones/Aldehydes) Start->Friedlander Base/Acid Cat. DMFDMA DMF-DMA Cyclization (Enaminone Route) Start->DMFDMA Reflux Isothiocyanate Isothiocyanate Condensation (Thiourea Route) Start->Isothiocyanate Ph-NCS/Base Prod1 Thieno[3,2-b]pyridines Friedlander->Prod1 Prod2 Thieno[3,2-b]pyridin-7-ones DMFDMA->Prod2 Prod3 Thieno[3,2-d]pyrimidine-2-thiones Isothiocyanate->Prod3

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of Thieno[3,2-b]pyridines (Friedländer Type)

This protocol utilizes the Friedländer condensation, reacting the amino-ketone moiety with an external ketone containing an active methylene group. This is the primary route for accessing the tricyclic thieno-quinoline analogs.

Mechanism

The reaction proceeds via an initial acid-catalyzed imine formation between the thiophene amine and the external ketone carbonyl, followed by an intramolecular aldol-type condensation and dehydration.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Cyclohexanone (or substituted acetophenone) (1.2 eq)

  • Catalyst: Potassium hydroxide (KOH) or Piperidine (Base variant);

    
     (Acid variant). Note: The base-catalyzed route is generally milder for this substrate.
    
  • Solvent: Absolute Ethanol (EtOH)[1]

Experimental Procedure
  • Preparation: Dissolve this compound (10 mmol) in absolute EtOH (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the active methylene ketone (e.g., cyclohexanone, 12 mmol).

  • Catalysis: Add a catalytic amount of KOH pellets (approx. 10 mol%) or 3-4 drops of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: A fluorescent spot (blue/green) often appears as the pyridine ring forms.

  • Workup: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH, and dry.

    • If no precipitate: Pour the mixture into crushed ice (50 g) and stir vigorously for 20 minutes. The product should precipitate as a solid.[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Typical Yield: 70–85%[3]

Protocol B: Synthesis of Thieno[3,2-d]pyrimidines (Isothiocyanate Route)

Thienopyrimidines are bioisosteres of purines. This protocol yields 2-thioxo-thienopyrimidines, which are versatile intermediates for S-alkylation and further functionalization.

Mechanism

The amine attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Under basic conditions, the thiourea nitrogen attacks the acetyl carbonyl (intramolecular cyclization), followed by dehydration to aromatize the pyrimidine ring.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Phenyl isothiocyanate (1.1 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (EtONa)

  • Solvent: Ethanol or DMF[4][5]

Experimental Procedure
  • Thiourea Formation: Dissolve this compound (5 mmol) in Ethanol (15 mL). Add Phenyl isothiocyanate (5.5 mmol).

  • Reflux 1: Heat to reflux for 2 hours.

    • Validation: Isolate a small aliquot. IR should show a broad thiourea N-H stretch and absence of the sharp starting amine peaks.

  • Cyclization: Add KOH (10 mmol, dissolved in minimal water) to the hot solution. Continue refluxing for 4–6 hours.

  • Precipitation: Cool the mixture and pour into acidified ice water (HCl, pH ~4). The acidity promotes protonation of the thione/thiol tautomer and precipitation.

  • Filtration: Collect the yellow/orange solid by vacuum filtration.

  • Purification: Recrystallize from Dioxane/Ethanol.

Typical Yield: 60–75%

Protocol C: Synthesis of Thieno[3,2-b]pyridin-7-ones (DMF-DMA Route)

This route uses


-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon to create an enaminone intermediate, which is then cyclized. This is the most efficient route to the pyridinone scaffold.
Workflow Diagram

DMFDMA_Workflow Step1 Step 1: Enaminone Formation Substrate + DMF-DMA (Reflux, Toluene) Inter Intermediate: Enaminone (Isolated or In-situ) Step1->Inter - MeOH Step2 Step 2: Cyclization Add NH4OAc + AcOH (Reflux) Inter->Step2 Transamination Prod Product: Thieno[3,2-b]pyridin-7-one Step2->Prod - H2O, - NMe2

Figure 2: Two-step one-pot synthesis of thienopyridinones.

Experimental Procedure
  • Enaminone Synthesis: Mix this compound (10 mmol) with DMF-DMA (12 mmol) in dry Toluene (20 mL).

  • Reflux: Heat to reflux for 3 hours. The color typically deepens to dark red/brown.

  • Solvent Swap (Optional but Recommended): Evaporate the toluene and volatile methanol under reduced pressure to obtain the crude enaminone.

  • Cyclization: Redissolve the residue in Glacial Acetic Acid (15 mL) and add Ammonium Acetate (NH₄OAc, 20 mmol).

  • Reflux 2: Reflux for 2–4 hours.

  • Isolation: Pour into water. Neutralize with

    
     to pH 7. The product precipitates as a solid.[2]
    

Typical Yield: 75–90%

Data Summary & Troubleshooting

ParameterProtocol A (Friedländer)Protocol B (Isothiocyanate)Protocol C (DMF-DMA)
Primary Product Thieno[3,2-b]pyridineThieno[3,2-d]pyrimidineThieno[3,2-b]pyridin-7-one
Key Intermediate Schiff Base / Aldol adductThioureaEnaminone
Critical Reagent Active Methylene KetonePhenyl IsothiocyanateDMF-DMA
Typical Yield 70–85%60–75%75–90%
Common Issue Incomplete condensationS-alkylation side reactionsHydrolysis of enaminone
Troubleshooting Guide
  • Low Yield (Protocol A): Ensure the ethanol is absolute (dry). Water inhibits the dehydration step. If using acid catalysis, switch to sulfamic acid or

    
    -TSA for better results.
    
  • Oily Product (Protocol B): This often indicates mixed tautomers (thione/thiol). Recrystallization from a polar aprotic solvent (DMF) followed by water precipitation usually induces crystallization.

  • Starting Material Degradation: this compound is unstable over time. Always check purity by TLC before starting. If the spot is streaking, repurify the starting material via short-path silica plug.

References

  • Thienopyridine Synthesis via Gewald/Cyclization: National Institutes of Health (NIH) / PMC. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • DMF-DMA Reactivity: SciRP. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]

  • Isothiocyanate Protocols: Organic Syntheses. Phenyl Isothiocyanate.[6] Available at: [Link]

  • Thienopyrimidine Applications: MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

Sources

The Gewald Synthesis of 2-Aminothiophenes: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

The Gewald synthesis, a cornerstone of heterocyclic chemistry, offers a robust and versatile multicomponent reaction for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure in a wide array of biologically active compounds.[4] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to detailed experimental protocols, designed for researchers and scientists in both academic and industrial settings.

Introduction: The Significance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, this reaction brings together a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring system.[1][2] The enduring appeal of the Gewald synthesis lies in its operational simplicity, the ready availability of starting materials, and the high degree of functional group tolerance, making it a powerful tool for generating molecular diversity in drug discovery programs.[3][4] The resulting 2-aminothiophene products are key intermediates in the synthesis of pharmaceuticals, dyes, and materials for optoelectronics.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis for specific substrates. The Gewald reaction is generally accepted to proceed through a series of sequential steps, the first of which is a Knoevenagel condensation.[1][5]

A detailed computational study has further elucidated the complex behavior of sulfur in the reaction, suggesting a thermodynamically controlled process where the formation of the stable aromatic thiophene ring is the ultimate driving force.[6]

The key mechanistic stages are:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is crucial here; secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used.[7]

  • Sulfur Addition and Polysulfide Formation: Elemental sulfur (S₈) is then attacked by the nucleophilic enolate of the α,β-unsaturated nitrile. This leads to the opening of the sulfur ring and the formation of polysulfide intermediates.[6]

  • Cyclization and Aromatization: The sulfur chain attached to the nitrile intermediate then undergoes an intramolecular cyclization. Subsequent elimination of a sulfur fragment and tautomerization leads to the final, stable 2-aminothiophene product.[1]

Gewald_Mechanism Start Carbonyl Compound + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition & Polysulfide Formation UnsaturatedNitrile->SulfurAddition Cyclization Intramolecular Cyclization SulfurAddition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2-Aminothiophene Aromatization->Product

Caption: The mechanistic pathway of the Gewald synthesis of 2-aminothiophenes.

Experimental Protocols: A Guide to Practical Application

While the Gewald reaction is versatile, the optimal conditions can vary depending on the specific substrates. Below is a general, representative one-pot protocol that can be adapted and optimized.

Materials and Reagents
  • Carbonyl Compound (Ketone or Aldehyde): Substrate of choice.

  • Active Methylene Nitrile: e.g., Ethyl cyanoacetate, Malononitrile, Benzoylacetonitrile.

  • Elemental Sulfur (S₈): Fine powder is recommended for better reactivity.

  • Base: e.g., Morpholine, Piperidine, Triethylamine.

  • Solvent: e.g., Ethanol, Methanol, Isopropanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

General One-Pot Synthesis Protocol

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol or methanol) and the base (e.g., morpholine or triethylamine, 0.1-0.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.

Gewald_Workflow Start Combine Reactants: Carbonyl, Nitrile, Sulfur SolventBase Add Solvent and Base Start->SolventBase Reaction Stir at RT or Heat (40-60°C) Monitor by TLC SolventBase->Reaction Workup Cool to RT Reaction->Workup Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Wash with Cold Ethanol Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No Product Pure 2-Aminothiophene Filter->Product Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Purify->Product

Caption: General experimental workflow for the Gewald synthesis.

Purification Strategies

The purity of the final 2-aminothiophene is crucial for subsequent applications. Common purification techniques include:

  • Recrystallization: This is often the most effective method for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[7]

  • Washing: A preliminary wash of the crude product with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can remove non-polar impurities.[7]

Causality and Optimization: Field-Proven Insights

The success of the Gewald synthesis often hinges on the careful selection of reaction parameters.

ParameterRationale and Optimization Strategies
Base The base is critical for the initial Knoevenagel-Cope condensation. For less reactive ketones, a stronger base may be required. Common choices include morpholine, piperidine, and triethylamine.[7]
Solvent Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[7]
Temperature Gentle heating (40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of byproducts and polymerization.[7]
Stoichiometry Ensure accurate measurement of all reagents. An excess of sulfur is often used to drive the reaction to completion.
Substrate Reactivity For sterically hindered or less reactive ketones, a two-step procedure (isolating the α,β-unsaturated nitrile first) may be more effective. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[1][7]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel-Cope condensation; Poor sulfur solubility/reactivity; Steric hindrance.Screen different bases; Use a polar solvent; Gently heat the reaction; Consider a two-step protocol or microwave irradiation.[7]
Formation of Byproducts Incomplete reaction; Dimerization of the α,β-unsaturated nitrile.Increase reaction time; Optimize temperature; Adjust the rate of reagent addition.[8]
Dark, Tarry Reaction Mixture Polymerization or formation of complex polysulfides.Carefully control the reaction temperature to avoid overheating; Ensure the purity of starting materials.[8]

Safety Precautions

As with any chemical synthesis, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care. Amines are often corrosive and volatile. Elemental sulfur is a flammable solid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Gewald synthesis remains an indispensable tool in the arsenal of the medicinal and synthetic chemist. Its efficiency in generating polysubstituted 2-aminothiophenes from simple precursors ensures its continued relevance in the quest for novel therapeutics and functional materials. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively harness the power of this classic multicomponent reaction.

References

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Gewald reaction - Wikipedia. (URL: [Link])

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (URL: [Link])

  • Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. (URL: [Link])

  • Computational investigations on the mechanism of the Gewald reaction. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 2-Acetyl-3-aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discovery Professional

The relentless rise of antibiotic resistance necessitates a paradigm shift in our approach to antibacterial drug discovery. We must move beyond traditional scaffolds and explore novel chemical spaces. Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "wonder heterocycle" due to the diverse biological activities of its derivatives, including potent antimicrobial effects.[1][2] This guide focuses specifically on 2-acetyl-3-aminothiophene derivatives, a class of compounds that has demonstrated significant promise in the development of new antibacterial agents.[3][4][5]

This document is not a mere recitation of protocols. It is a distillation of practical experience, designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically rigorous framework for the synthesis, characterization, and evaluation of the antibacterial potential of these compounds. We will delve into the "why" behind the "how," ensuring that each step is understood in the context of robust scientific inquiry and the ultimate goal of developing effective therapeutics.

I. The Scientific Rationale: Why this compound Derivatives?

The this compound scaffold is a privileged structure in medicinal chemistry. The presence of the acetyl and amino groups at adjacent positions provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have begun to unravel the key features that govern the antibacterial efficacy of these derivatives, highlighting the importance of substituents on the thiophene ring and the amino group.[6][7]

While the precise mechanism of action for all derivatives is not fully elucidated, several lines of evidence suggest that these compounds may exert their antibacterial effects through various pathways, including:

  • Inhibition of essential enzymes: Some thiophene derivatives have been shown to interfere with critical bacterial enzymes. For example, a thiophenyl-pyrimidine derivative demonstrated potent activity against drug-resistant Gram-positive bacteria by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division.[8]

  • Disruption of bacterial membranes: Certain derivatives may increase the permeability of bacterial membranes, leading to leakage of cellular contents and cell death.[9]

  • Interference with DNA-related processes: Thiophene-containing compounds have been reported to stabilize DNA-cleavage complexes, suggesting a potential mechanism involving the disruption of DNA replication or repair.[1]

  • Anti-virulence activity: A promising alternative to direct bactericidal or bacteriostatic action is the targeting of bacterial virulence factors. Some 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli, effectively "disarming" the pathogen without exerting strong selective pressure for resistance.[4]

This multifaceted potential underscores the importance of a systematic and thorough evaluation of novel this compound derivatives.

II. Synthesis of this compound Derivatives: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[10][11] This one-pot, multi-component reaction offers an efficient and versatile route to the core scaffold. A modified Gewald reaction has been successfully employed for the synthesis of 3-acetyl-2-aminothiophenes.[12]

Protocol 1: Synthesis of a 3-Acetyl-2-aminothiophene Derivative via a Modified Gewald Reaction

This protocol provides a general framework. The specific ketone or aldehyde, as well as the reaction conditions, may need to be optimized for different target molecules.

Materials:

  • Cyanoacetone

  • A suitable ketone or aldehyde (e.g., 3-hexanone)[13]

  • Elemental sulfur

  • A weak base (e.g., triethylamine, morpholine)[13][14]

  • Anhydrous ethanol or another suitable solvent

  • Standard laboratory glassware and magnetic stirrer

  • Microwave reactor (optional, can accelerate the reaction)[13]

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve cyanoacetamide (1 equivalent) and elemental sulfur (1.05 equivalents) in anhydrous ethanol.[13]

  • Initial Heating: Heat the mixture to 30°C with magnetic stirring for 30 minutes. A microwave reactor can be used for this step.[13]

  • Addition of Base: Slowly add the weak base (e.g., triethylamine, 1 equivalent) to the reaction mixture.[13]

  • Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1 equivalent) dropwise to the mixture.[13]

  • Reaction: Heat the reaction mixture to 50°C and maintain for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[13]

  • Work-up and Purification: Upon completion, cool the reaction mixture and dilute with water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[13][15]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and infrared spectroscopy.[5][12]

III. In Vitro Antibacterial Activity Screening

The initial assessment of the antibacterial potential of newly synthesized compounds involves screening against a panel of clinically relevant bacterial strains. This typically includes both Gram-positive and Gram-negative bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is the most common method for determining the MIC of an antimicrobial agent.[16][17][18] It is a quantitative method that determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19][20]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics for positive control (e.g., ampicillin, gentamicin)[3]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in MHB.[21]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][19]

Data Presentation: MIC Values of Hypothetical this compound Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative A4832
Derivative B2416
Derivative C16>64>64
Ampicillin0.58>64
Gentamicin124

IV. Visualizing the Experimental Workflow

A clear understanding of the experimental flow is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_synthesis Compound Synthesis cluster_mic MIC Determination s1 Gewald Reaction s2 Purification s1->s2 s3 Characterization (NMR, MS) s2->s3 m2 Serial Dilution of Compound s3->m2 Test Compound m1 Prepare Bacterial Inoculum m3 Inoculate 96-well Plate m1->m3 m2->m3 m4 Incubate (16-20h) m3->m4 m5 Read MIC m4->m5 mechanism_of_action cluster_targets Potential Bacterial Targets cluster_assays Investigative Assays compound This compound Derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition dna_replication DNA Replication/Repair compound->dna_replication Interference cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption virulence Virulence Factors compound->virulence Inhibition assay_cw Cell Lysis Assays cell_wall->assay_cw assay_ps Protein Synthesis Inhibition Assays protein_synthesis->assay_ps assay_dna DNA Gyrase/Topoisomerase Assays dna_replication->assay_dna assay_cm Membrane Permeability Assays cell_membrane->assay_cm assay_v Biofilm Inhibition Assays virulence->assay_v

Caption: Potential Mechanisms and Corresponding Assays.

A detailed protocol for one such assay is provided below.

Protocol 3: Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer

Procedure:

  • Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a specific optical density.

  • Assay Setup: In the 96-well plate, add the bacterial suspension, SYTOX Green stain (to a final concentration of ~1 µM), and the test compound at various concentrations (including a positive control like a known membrane-disrupting agent and a negative control with no compound).

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Continue to measure the fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Interpretation: An increase in fluorescence indicates that the cell membrane has been compromised, allowing the SYTOX Green dye to enter the cell and bind to nucleic acids, thereby fluorescing.

VI. Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel antibacterial agents. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of these promising compounds. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their precise mechanisms of action, and exploring their efficacy in more complex models of infection, such as biofilms and in vivo infection models. By combining synthetic chemistry with rigorous biological evaluation, we can unlock the full therapeutic potential of this remarkable class of molecules in the ongoing fight against infectious diseases.

References

  • Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. Available at: [Link]

  • Li, Y., et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Available at: [Link]

  • Various Authors. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Thiophene-containing compounds with antimicrobial activity. ResearchGate. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • El-Enany, M. M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed. Available at: [Link]

  • Various Authors. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Various Authors. (2015). Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
  • Various Authors. (n.d.). Synthetic route for obtaining 2-aminothiophene derivatives (1-13). ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Various Authors. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Zhang, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available at: [Link]

  • Stanchev, S., et al. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. Available at: [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]

  • Balouiri, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. CDD. Available at: [Link]

  • Various Authors. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

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One-Pot Synthesis of Substituted 2-Aminothiophenes: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold stands out as a "privileged structure."[1] Its five-membered heterocyclic core is a versatile building block found in a multitude of biologically active compounds.[2][3] The thiophene ring often serves as a bioisostere for a phenyl group, a common moiety in many drugs, potentially enhancing pharmacokinetic and pharmacodynamic properties.[2] Derivatives of 2-aminothiophene have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][4]

The Gewald three-component reaction, first reported in the 1960s, remains the most efficient and widely adopted one-pot method for synthesizing polysubstituted 2-aminothiophenes.[5][6] This multicomponent reaction (MCR) offers significant advantages in terms of atom economy, procedural simplicity, and the ability to generate diverse molecular libraries from readily available starting materials. This guide provides an in-depth exploration of the Gewald reaction, from its mechanistic underpinnings to detailed, field-proven protocols for its practical execution.

Mechanistic Insights: The Driving Forces of the Gewald Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gewald reaction is generally accepted to proceed through a sequence of well-defined steps, the first of which is a Knoevenagel condensation.[6][7]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (a ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[7]

  • Sulfur Addition and Polysulfide Formation: Elemental sulfur (S₈) is then opened by the deprotonated Knoevenagel-Cope product, leading to the formation of polysulfide intermediates.[1]

  • Cyclization and Aromatization: The monosulfide intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur on the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring, which is the thermodynamic driving force of the reaction.[1][8]

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Ketone/ Aldehyde UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Carbonyl->UnsaturatedNitrile + Base ActiveMethylene Active Methylene Nitrile ActiveMethylene->UnsaturatedNitrile + Base Thiolate Thiolate Intermediate UnsaturatedNitrile->Thiolate + S₈ Sulfur Elemental Sulfur (S₈) Product 2-Aminothiophene Thiolate->Product Cyclization & Aromatization

Caption: The Gewald reaction mechanism.

Experimental Protocols: From Benchtop to Specialized Applications

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 2-aminothiophenes. These have been selected to illustrate both a classical approach and a modern, efficiency-focused variation.

Protocol 1: Classical Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details the synthesis of a common 2-aminothiophene intermediate via a conventional heating method.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine or Morpholine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol, 0.098 g), malononitrile (1.0 mmol, 0.066 g), and elemental sulfur (1.1 mmol, 0.035 g) in ethanol (12 mL).[1]

  • To this suspension, add triethylamine (1.0 mmol, 0.14 mL) or morpholine as a catalyst.[1][8]

  • Heat the reaction mixture to a gentle reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]

Characterization of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): δ (ppm) 6.78 (s, 2H, NH₂), 2.46 (t, 2H, CH₂), 2.37 (t, 2H, CH₂), 1.67-1.59 (m, 4H, 2xCH₂).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 159.2, 149.8, 119.5, 115.9, 90.1, 26.2, 25.0, 22.9, 22.5.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol illustrates the significant rate enhancement achievable with microwave irradiation.

Materials:

  • Acetophenone or a substituted acetophenone (e.g., 4-Nitroacetophenone)

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Ethanol

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave reaction vial, combine the acetophenone derivative (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).[9][10]

  • Add ethanol (15 mL) to the mixture.[9][10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture while maintaining a temperature of 120°C for the specified time (e.g., 21-48 minutes, depending on the substrate).[9][10]

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture by dissolving it in a 2:1 mixture of ethanol and methanol. A precipitate should form.[9]

  • Filter the precipitate and allow it to dry to obtain the product. For some substrates, an extractive work-up with dichloromethane and water may be necessary.[9]

  • If required, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes).[5]

Characterization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

  • Appearance: Yellowish solid.

  • ¹H NMR (CDCl₃): δ (ppm) 5.85 (s, 2H, NH₂), 4.25 (q, 2H, OCH₂), 2.68 (t, 2H, CH₂), 2.49 (t, 2H, CH₂), 1.78-1.70 (m, 4H, 2xCH₂), 1.35 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) 167.1, 159.8, 145.2, 115.5, 103.9, 60.1, 26.5, 25.4, 23.2, 22.9, 14.5.

Experimental_Workflow Start Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Solvent & Base/Catalyst Reaction Reaction Conditions: - Conventional Heating (Reflux) OR - Microwave Irradiation Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Work-up: - Cooling & Precipitation OR - Extraction Monitoring->Workup Purification Purification: - Recrystallization OR - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow.

Data Presentation: A Comparative Overview of Gewald Reaction Variations

The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes representative data for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, showcasing the efficacy of different catalytic systems and energy sources.

Carbonyl CompoundActive MethyleneCatalyst/BaseSolventConditionsTimeYield (%)Reference
CyclohexanoneMalononitrileTriethylamineEthanolReflux1-2 hHigh (not specified)[1]
CyclohexanoneMalononitrilePyrrolidineDMFMicrowave, 50°C30 min95%[8]
CyclohexanoneMalononitrileL-Proline (10 mol%)DMF60°C-High (not specified)[11]
CyclohexanoneMalononitrilePiperidinium borate (20 mol%)EtOH:H₂O (9:1)100°C25 min96%[12]
CyclohexanoneEthyl cyanoacetateNa₂CaP₂O₇WaterReflux->80%[7]
AcetophenoneEthyl cyanoacetateMorpholineNone120°C (oven)1 hModerate (not specified)[5][13]
Substituted KetonesMalononitrileZnFe₂O₄ nanoparticles (2.5 mol%)-100°C4 h25-80%[14]

Troubleshooting and Optimization: A Scientist's Perspective

Low Yields:

  • Incomplete Reaction: Extend the reaction time or increase the temperature. Ensure the base/catalyst is active and present in the correct stoichiometry.

  • Side Reactions: The Knoevenagel-Cope intermediate may be present if the sulfur addition and cyclization are slow. Ensure an adequate amount of sulfur is used and that the conditions are suitable for cyclization. Dimerization or polymerization can sometimes occur; adjusting reactant concentrations may mitigate this.[5]

Purification Challenges:

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[5]

Conclusion: A Versatile Tool for Modern Drug Discovery

The one-pot Gewald synthesis of 2-aminothiophenes is a powerful and enduring tool in the arsenal of the medicinal chemist. Its operational simplicity, broad substrate scope, and the significant biological relevance of its products ensure its continued application in drug discovery and development. By understanding the underlying mechanism and leveraging modern techniques such as microwave-assisted synthesis and novel catalytic systems, researchers can efficiently generate libraries of substituted 2-aminothiophenes for biological screening and the development of next-generation therapeutics.

References

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. Available at: [Link]

  • Zhang, H., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007-2011. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT, 11(08). Available at: [Link]

  • Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3161. Available at: [Link]

  • International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT, 11(08). Available at: [Link]

  • Saadati-Moshtaghin, M., & Zonoz, F. M. (2018). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 8(39), 21869-21884. Available at: [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. Available at: [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. Available at: [Link]

  • Thieme. (n.d.). Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). In Science of Synthesis. Available at: [Link]

  • Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis, 12(1), 18-28. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Available at: [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Asian J. Pharm. Pharmacol., 4(5), 623-628. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. Available at: [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. Available at: [Link]

  • Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

  • N'guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114569. Available at: [Link]

  • ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Available at: [Link]

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analytical techniques for characterizing 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 2-Acetyl-3-aminothiophene

Abstract

This technical guide provides a rigorous analytical framework for the characterization of This compound (1-(3-aminothiophen-2-yl)ethan-1-one). Distinct from its more common isomer (3-acetyl-2-aminothiophene), this compound serves as a critical scaffold in the synthesis of thienopyridines and kinase inhibitors. This protocol addresses the specific challenges of analyzing ortho-aminoacyl thiophenes, including distinguishing regioisomers and mitigating on-column degradation during chromatography.

Physicochemical Profile & Critical Quality Attributes (CQAs)

Before initiating instrumental analysis, the compound must meet baseline physicochemical specifications.

PropertySpecificationMethodological Note
CAS Number 31968-33-9Distinct from 2-acetylthiophene (88-15-3) and 3-acetyl-2-aminothiophene.
Formula C₆H₇NOSMW: 141.19 g/mol
Appearance Yellow to pale brown crystalline powderColor darkens upon oxidation; store under inert gas.
Melting Point 84.0 – 93.0 °CWide range indicates potential polymorphism or residual solvent.
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic diluent for HPLC.
pKa (Calc) ~2.5 (Amine)Weak base due to the electron-withdrawing acetyl group at C2.

Structural Identification Protocols (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation and differentiation from regioisomers. Solvent Strategy: DMSO-d₆ is required. Chloroform-d (CDCl₃) may cause broadening of the amino protons due to exchange, whereas DMSO-d₆ stabilizes the amine protons via hydrogen bonding, allowing for sharp integration.

Protocol:

  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.

  • Acquire ¹H NMR (minimum 400 MHz) with 16 scans.

  • Acquire ¹³C NMR (minimum 100 MHz) with proton decoupling.

Spectral Expectations (¹H NMR in DMSO-d₆):

  • δ 2.45 ppm (3H, s): Acetyl methyl group (-COCH ₃). Diagnostic: If this shifts to ~2.1 ppm, suspect non-conjugated ketone impurities.

  • δ 6.50 – 6.80 ppm (1H, d, J ≈ 5.5 Hz): Thiophene H4. Shielded by the adjacent amino group.

  • δ 7.00 – 7.50 ppm (2H, br s): Amino group (-NH ₂). Broad due to quadrupole relaxation of nitrogen.

  • δ 7.60 – 7.80 ppm (1H, d, J ≈ 5.5 Hz): Thiophene H5. Deshielded by the sulfur atom and the C2-carbonyl.

Differentiation Note: In the isomer 3-acetyl-2-aminothiophene, the coupling constant


 is similar, but the chemical environment of the amino protons shifts significantly due to different hydrogen bonding patterns with the carbonyl.
Infrared Spectroscopy (FT-IR)

Objective: Verification of functional groups. Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 3400 & 3300 cm⁻¹: Primary amine N-H stretching (distinct doublet).

  • 1640 – 1660 cm⁻¹: Carbonyl (C=O) stretching. Note: This frequency is lower than standard ketones (~1715 cm⁻¹) due to conjugation with the thiophene ring and intramolecular H-bonding with the amine.

Chromatographic Purity & Assay (Quality)

Challenge: The ortho-amino ketone motif allows for self-condensation (formation of imines) under high thermal stress or acidic conditions. HPLC is preferred over GC to avoid thermal degradation.

High-Performance Liquid Chromatography (HPLC) Protocol

Method Principle: Reverse-phase chromatography using a buffered mobile phase to maintain the neutral state of the weak amine, ensuring sharp peak shape.

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the amino group.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of silanols; amine remains largely neutral/protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for thiophenes.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.Gradient required to elute non-polar dimers or late-eluting synthesis byproducts.
Detection UV @ 254 nm and 280 nm254 nm targets the thiophene ring; 280 nm monitors the conjugated ketone.
Column Temp 30 °CControls viscosity and retention time reproducibility.

System Suitability Criteria:

  • Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions with the column).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (often the des-acetyl or regioisomer).

Impurity Profiling

Common impurities from the Gewald synthesis or Vilsmeier-Haack routes include:

  • Elemental Sulfur (S₈): Highly retained (late eluting) on C18.

  • Regioisomers: 3-acetyl-2-aminothiophene (often elutes close to the target).

  • Dimerization Products: Schiff bases formed between two molecules of the target.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing a batch of this compound, distinguishing between "Release Testing" (Routine) and "Characterization" (Deep Dive).

AnalyticalWorkflow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Purity & Assay cluster_Decision Decision Gate Start Crude this compound NMR 1H & 13C NMR (DMSO-d6) Check: Regiochemistry Start->NMR IR FT-IR (ATR) Check: C=O shift (1650 cm-1) Start->IR MS LC-MS (ESI+) Check: [M+H]+ = 142.2 Start->MS HPLC RP-HPLC (C18, Gradient) Target: >98% Area NMR->HPLC Structure Confirmed IR->HPLC MS->HPLC LOD Loss on Drying / TGA Check: Volatiles/Solvents HPLC->LOD Pass Pass: Release Batch LOD->Pass Specs Met Fail Fail: Reprocess/Recrystallize LOD->Fail Impurities > Limits Fail->Start Recrystallization (EtOH)

Caption: Analytical workflow for the validation of this compound batches.

Troubleshooting & Stability

Issue: Sample darkens over time.

  • Cause: Oxidation of the amino group to nitro/nitroso derivatives or formation of azo-dimers.

  • Solution: Store at -20°C under Argon. Analyze fresh solutions immediately.

Issue: Split peaks in HPLC.

  • Cause: Sample solvent mismatch.

  • Solution: Dissolve the sample in the initial mobile phase (5% ACN / 95% Water) rather than pure ACN. If solubility is poor, use 50% Methanol but inject small volumes (< 5 µL).

References

  • Eller, G. A., & Holzer, W. (2006).[1] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. (Provides comparative spectral data for the isomer). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 12616894: 1-(3-Aminothiophen-2-yl)ethanone. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Purification Strategies for Crude 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Acetyl-3-aminothiophene (CAS: 31968-33-9) is a critical pharmacophore used in the synthesis of thienopyridines, azo dyes, and kinase inhibitors.[1] While the Gewald reaction and its modifications provide a direct synthetic route, the resulting crude material is notoriously difficult to purify due to the presence of elemental sulfur, oligomeric tars, and unreacted nitriles.

This guide provides a definitive protocol for the isolation and purification of this compound. Unlike generic guides, we focus on the specific solubility profile of the amino-ketone motif and the chemical removal of sulfur species, ensuring high-purity isolation (>98%) suitable for pharmaceutical applications.

Chemical Profile & Physical Properties[1][2][3][4]

Understanding the molecule's physical state is the first step in designing a purification logic.

PropertySpecificationNotes
Chemical Name 1-(3-Aminothiophen-2-yl)ethan-1-one
CAS Number 31968-33-9
Molecular Weight 141.19 g/mol
Appearance Yellow to Brown Crystalline SolidCrude is often a dark, oily tar.[1]
Melting Point 84–88 °CSharp MP indicates high purity.[1]
Solubility (High) Ethyl Acetate, DCM, Ethanol (Hot), DMSOGood for extraction.
Solubility (Low) Water, Hexanes, Cold EthanolIdeal for precipitation/crystallization.
pKa (Conjugate Acid) ~ -1 to 0 (Estimated)Critical: The amine is extremely weakly basic due to the ortho-acetyl group (vinologous amide character) and intramolecular H-bonding.[1]

The Impurity Landscape (The "Why")

In the standard Gewald synthesis (using cyanoacetone and 1,4-dithiane-2,5-diol or elemental sulfur), three specific impurity classes arise. Your purification must target these specifically:

  • Elemental Sulfur (

    
    ):  A byproduct of the oxidative cyclization. It has similar solubility to the product in non-polar solvents, making it difficult to separate.
    
  • Polymeric Tars: Thiophenes are electron-rich and prone to oxidative polymerization.[1]

  • Starting Materials: Unreacted cyanoacetone (water-soluble) or mercapto-intermediates.

Purification Decision Tree

The following logic flow dictates the purification strategy based on the state of your crude material.

PurificationLogic Figure 1: Strategic decision tree for selecting the optimal purification pathway. Start Crude Reaction Mixture Assessment Assess Crude State Start->Assessment Solid Solid / Semi-Solid Assessment->Solid Oily Dark Viscous Oil Assessment->Oily SulfurCheck Contains Elemental Sulfur? Solid->SulfurCheck MethodC Method C: Flash Chromatography (Hex/EtOAc) Oily->MethodC High Impurity Load MethodA Method A: Chemical Wash (Sodium Sulfide) SulfurCheck->MethodA Yes (High S8) MethodB Method B: Recrystallization (EtOH/H2O) SulfurCheck->MethodB No / Low S8 MethodA->MethodB Polishing Final Pure this compound (>98%) MethodB->Final MethodC->Final

Detailed Protocols

Method A: Chemical Removal of Sulfur (The Sulfide Wash)

Use this pre-treatment if your crude material is heavily contaminated with elemental sulfur, which often co-crystallizes with the product.

Mechanism: Sodium sulfide (


) reacts with elemental sulfur (

) to form water-soluble polysulfides (

), washing them away from the organic product.
  • Dissolution: Dissolve the crude brown solid in a minimal amount of Ethyl Acetate (EtOAc).

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with a 10% aqueous solution of Sodium Sulfide (

    
    ) .
    
    • Observation: The aqueous layer will turn dark orange/red (polysulfides).

  • Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and evaporate the solvent to yield a sulfur-free solid.
    
Method B: Recrystallization (The Gold Standard)

Recommended for scaling up (>5g) and achieving >99% purity.

Solvent System: Ethanol (95%) / Water. Rationale: The amino-ketone is highly soluble in hot ethanol but insoluble in water.[1] The intramolecular hydrogen bond limits its solubility in cold polar protic solvents, facilitating crystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5 mL per gram of crude).

  • Heating: Heat to boiling (

    
    ) with stirring. If the solid does not dissolve completely, add more ethanol in small increments.
    
  • Decolorization (Optional): If the solution is pitch black, add Activated Carbon (10 wt%). Stir at reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and insoluble tars.

  • Crystallization:

    • Return the filtrate to the heat and bring to a boil.

    • Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add a few drops of Ethanol to clear the solution.

    • Remove from heat and allow to cool slowly to room temperature.

  • Isolation: Cool further in an ice bath (

    
    ) for 1 hour. Filter the yellow needles/crystals and wash with cold 50% EtOH/Water.
    
  • Drying: Vacuum dry at

    
     (Note: High heat can cause sublimation or oxidation).
    
Method C: Flash Column Chromatography

Recommended for small scale (<1g) or oily crude residues.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1

    
     7:3).[1]
    
  • Loading: Dissolve crude in a minimum volume of DCM or adsorb onto silica.

  • Elution Order:

    • Elemental Sulfur: Elutes first (near Solvent Front) with 100% Hexanes.

    • This compound: Elutes typically around 15-20% EtOAc.[1]

    • Polar Tars: Remain on the baseline.

Experimental Workflow Visualization

RecrystallizationFlow Figure 2: Optimized Ethanol/Water Recrystallization Workflow. Step1 1. Dissolve Crude (Hot Ethanol) Step2 2. Carbon Treat (Remove Tars) Step1->Step2 Step3 3. Hot Filtration (Remove Insolubles) Step2->Step3 Step4 4. Add Water (Until Turbid) Step3->Step4 Step5 5. Slow Cool (Crystallize) Step4->Step5 Step6 6. Filter & Dry (Isolate Product) Step5->Step6

Quality Control & Validation

To validate the success of your purification, utilize the following analytical markers:

  • TLC (Thin Layer Chromatography):

    • System: Hexane/EtOAc (3:1).

    • Visualization: UV (254 nm). The thiophene ring is UV active.

    • Result: Single spot (

      
      ). Impure sulfur appears as a streak near the solvent front.
      
  • 1H-NMR (CDCl3, 300 MHz):

    • Look for the acetyl methyl singlet at

      
       ppm.
      
    • Look for the broad

      
       signal (often exchangeable) around 
      
      
      
      ppm.[1]
    • Aromatic thiophene protons appear as doublets around

      
       ppm.[1]
      
  • Melting Point:

    • Target range: 84–88 °C .[1] A range >2°C indicates residual solvent or sulfur.

Storage and Stability

  • Oxidation Risk: Aminothiophenes darken upon exposure to air and light.

  • Storage: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • Gewald Reaction Mechanism & Scope: Gewald, K.; Schinke, E.; Böttcher, H. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1][2] Chemische Berichte, 1966 , 99, 94–100.[3]

  • Synthesis and Properties of 3-Acetyl-2-aminothiophenes: Eller, G. A.; Holzer, W. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction."[1][4] Molecules, 2006 , 11, 371-376.[3][4]

  • Physical Data & Safety Profile: Sigma-Aldrich (Merck).[1] "Safety Data Sheet: this compound."

  • Sulfur Removal Strategies in Heterocyclic Synthesis: Putrova, Z.; Krutosikova, A.; Vegh, D. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[5] Arkivoc, 2010 , 1, 209-246.[5]

Sources

Application Notes & Protocols: Synthesis of Thiophene-Based Azo Dyes Using 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Acetyl-3-aminothiophene as a Chromophore Precursor

Thiophene-based azo dyes represent a versatile and commercially significant class of colorants.[1][2] Their heterocyclic structure often imparts a high degree of brightness and strong tinctorial power compared to analogous dyes derived from simpler carbocyclic systems like benzene.[3] The thiophene ring, an electron-rich five-membered heterocycle, serves as an excellent building block for chromophores, allowing for the synthesis of dyes with colors ranging from red to blue and green.[4][5]

This compound is a particularly valuable precursor in this field. It is a bifunctional molecule featuring a primary aromatic amine (-NH₂) at the 3-position and an acetyl group (-COCH₃) at the 2-position. The amino group is the key functionality for initiating the dye synthesis sequence, as it can be readily converted into a diazonium salt. The acetyl group, being an electron-withdrawing group, modulates the electronic properties of the thiophene ring, which influences the final color and properties of the dye. This guide provides a detailed exploration of the chemical principles and a robust protocol for the synthesis of novel azo dyes derived from this versatile thiophene building block. Such dyes have found applications in dyeing synthetic fibers like polyester and in the development of advanced materials.[2][3][4]

Core Chemical Principles: The Diazotization-Coupling Pathway

The synthesis of azo dyes from this compound is a classic two-step process: (1) Diazotization of the primary amine, followed by (2) Azo coupling with an electron-rich aromatic compound.[2]

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7]

Causality of Experimental Choices:

  • Low Temperature (0–5 °C): The reaction is performed in an ice bath because the resulting diazonium salt is highly unstable at higher temperatures.[7] Above this temperature range, it can readily decompose, losing N₂ gas and leading to unwanted side products and significantly lower yields.

  • Strong Acidic Medium: The acid serves two purposes: it protonates nitrous acid to form the reactive nitrosating agent (the nitrosonium ion, NO⁺), and it stabilizes the diazonium salt once formed.

The mechanism involves the formation of the electrophilic nitrosonium ion, which is then attacked by the nucleophilic nitrogen atom of the aminothiophene. A series of proton transfers and the elimination of a water molecule yield the stable thienyldiazonium salt.

Step 2: Azo Coupling

The thienyldiazonium salt is a weak electrophile. It reacts with an activated, electron-rich aromatic compound—the "coupling component"—in an electrophilic aromatic substitution reaction to form the stable azo dye.[8]

Causality of Experimental Choices:

  • Electron-Rich Coupler: The coupling component must be highly activated with electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NR₂) groups. Common examples include phenols, naphthols, and anilines.

  • pH Control: The pH of the reaction medium is critical. For coupling with phenols, the reaction is typically run under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion. For coupling with anilines, the reaction is performed in a mildly acidic medium (pH 4-5) to ensure sufficient concentration of the free amine, which is the reactive species, without deactivating it through excessive protonation.

The final color of the dye is determined by the extended π-conjugated system formed by the thiophene ring, the azo bridge (-N=N-), and the aromatic ring of the coupling component. The specific substituents on both rings allow for fine-tuning of the dye's absorption spectrum.

Experimental Workflow and Protocols

The overall process for synthesizing a thiophene-based azo dye from this compound is outlined below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing prep_reagents Prepare Reagent Solutions setup_reaction Set Up Reaction Apparatus (Ice Bath) prep_reagents->setup_reaction Ready for synthesis diazotization Step 1: Diazotization of This compound setup_reaction->diazotization Start reaction coupling Step 2: Azo Coupling with N,N-dimethylaniline diazotization->coupling Form diazonium salt isolation Isolation via Vacuum Filtration coupling->isolation Precipitate dye purification Purification via Recrystallization isolation->purification Crude product characterization Characterization (UV-Vis, IR, NMR) purification->characterization Pure product

Caption: General workflow for the synthesis of a thiophene azo dye.

Protocol: Synthesis of a Representative Thiophene Azo Dye

This protocol details the synthesis of a red-orange dye by coupling diazotized this compound with N,N-dimethylaniline.

Safety Precautions:

  • Always wear safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive when dry; do not isolate the intermediate salt.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl, 37%)

  • N,N-dimethylaniline

  • Sodium acetate trihydrate

  • Ethanol

  • Deionized water

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

Step-by-Step Methodology

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.55 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until a clear solution of the amine salt is formed.

  • Cool the solution to 0–5 °C in an ice-salt bath using a magnetic stirrer. Maintain this temperature throughout the addition steps.

  • In a separate 50 mL beaker, prepare a solution of 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.[9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution contains the thienyldiazonium chloride intermediate. Proceed immediately to the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M HCl.

  • Cool this solution in a separate ice bath to 0–5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution.

  • A brightly colored precipitate should form almost immediately. To complete the coupling reaction, add a solution of 5 g of sodium acetate trihydrate in 15 mL of water. This will buffer the solution to the optimal pH for coupling with anilines (pH 4-5).

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

Part C: Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and acids.

  • Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.

  • Weigh the final product and calculate the percentage yield.

Characterization

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol) and record the absorption spectrum to determine the λ_max, which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: Identify characteristic functional groups, such as the azo linkage (-N=N-), the acetyl carbonyl (C=O), and features of the substituted aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the final molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

Data Summary and Reaction Stoichiometry

The following table summarizes the key quantitative parameters for the described protocol.

ReagentMolecular Wt. ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compound155.211.550.011.0
Sodium Nitrite (NaNO₂)69.000.720.01051.05
N,N-dimethylaniline121.181.210.011.0
Reaction Conditions Parameter
Diazotization Temperature0–5 °C
Coupling Temperature0–5 °C
Reaction Time (Total)~1.5 hours
Expected Outcome
ProductThiophene Azo Dye
Theoretical Yield~2.88 g
AppearanceRed-Orange Crystalline Solid

Visualizing the Reaction Mechanism

Caption: Reaction scheme for the synthesis of a thiophene azo dye.

References

  • The Synthesis of Azo Dyes. (n.d.). Google Cloud.
  • Kadhim, H. A. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, 20(2), 3455-3458.
  • El-Metwaly, N., & El-Gazzar, A. A. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(2), M1126.
  • Shafighi, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24899-24915.
  • Mega Lecture. (2021, February 17). Live Class - A2 ORGANIC CHEMISTRY -Azo Dyes - Preparation of Azo Dyes - Formation of Amines [Video]. YouTube.
  • Dickey, J. B., & Towne, E. B. (1953). Azo Dyes from Substituted 2‐Aminothiophens. Journal of the Society of Dyers and Colourists, 69(4), 135-143.
  • Maradiya, H. R. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Stanetty, P., & Schnürch, M. (2005). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 10(7), 834-842.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Analytical Chemistry, 3(5), 126-135.
  • Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. (2025). BenchChem.
  • Al-Mousawi, S. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Journal of the Iranian Chemical Society, 19, 4749-4773.
  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Chemical Methodologies, 7(5), 382-399.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • de Oliveira, C. B., et al. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Pharmaceutics, 14(2), 286.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminothiophenes via the Gewald Reaction

[1][2][3][4][5]

Executive Summary & Strategic Importance

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous PI3K, EGFR, and VEGFR-2 inhibitors [1]. Traditional thermal synthesis (the Gewald reaction) is often plagued by long reaction times (2–12 hours), inconsistent yields, and the formation of tarry side products due to the polymerization of thiolated intermediates.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while increasing yields by 20–40%. By leveraging the dipolar polarization effects of microwave irradiation, researchers can accelerate the rate-limiting Knoevenagel condensation and subsequent cyclization steps, making this method ideal for high-throughput library generation.

Mechanistic Insight & Reaction Pathway[6][7][8]

The Gewald reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3]

Microwave Acceleration Mechanism

Microwave irradiation does not merely heat the bulk solvent; it directly couples with the polar transition states of the reaction.

  • Dielectric Heating: Polar intermediates (specifically the zwitterionic species formed during the Knoevenagel condensation) absorb microwave energy efficiently, lowering the activation energy barrier (

    
    ).
    
  • Superheating: In sealed vessels, solvents like ethanol can be heated 20–30°C above their boiling points, significantly increasing kinetic rates without the pressure risks associated with autoclaves.

Pathway Diagram

The following diagram illustrates the mechanistic flow and the specific stages enhanced by microwave irradiation.

GewaldMechanismStartKetone + Activated NitrileInter1KnoevenagelIntermediateStart->Inter1Condensation(MW Enhanced)BaseBase Catalyst(Morpholine/Et3N)Base->Inter1Inter2ThiolatedIntermediateInter1->Inter2Nucleophilic AttackSulfurElemental Sulfur (S8)Sulfur->Inter2CyclizationIntramolecularCyclizationInter2->CyclizationRing Closure(MW Enhanced)Product2-AminothiopheneScaffoldCyclization->ProductTautomerization

Caption: Mechanistic pathway of the Gewald reaction. Microwave irradiation specifically accelerates the polar condensation and cyclization steps.

Comparative Data: Thermal vs. Microwave

The efficiency of MAOS is best illustrated by comparing specific substrate conversions. The data below aggregates internal validation runs using Cyclohexanone and Ethyl Cyanoacetate as standard substrates [2][3].

ParameterConventional Thermal HeatingMicrowave Irradiation (Closed Vessel)
Temperature 78°C (Reflux)100–120°C
Time 180 – 360 mins10 – 20 mins
Yield 55 – 65%88 – 95%
Purity (LCMS) 85% (requires chromatography)>95% (often requires only filtration)
Solvent Usage High (50–100 mL)Low (2–5 mL) or Solvent-Free

Experimental Protocols

Safety Pre-Requisites
  • H2S Warning: The Gewald reaction can generate small amounts of hydrogen sulfide gas. All microwave vials must be opened in a fume hood.

  • Pressure: Do not exceed the pressure rating of your microwave vials (typically 20–30 bar).

Protocol A: Homogeneous Synthesis (Ethanol)

Best for: Library generation where solubility is a concern.

Materials:

  • Ketone (e.g., Cyclohexanone): 1.0 mmol

  • Activated Nitrile (e.g., Malononitrile): 1.1 mmol

  • Elemental Sulfur: 1.1 mmol

  • Morpholine (Base): 1.0 mmol

  • Ethanol (Absolute): 3.0 mL

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, add the ketone, activated nitrile, and sulfur.

  • Solvation: Add ethanol and a magnetic stir bar.

  • Activation: Add morpholine dropwise. Note: A slight exotherm may occur.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Mode: Dynamic (Temp Control)

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stir: 30 seconds (to mix sulfur)

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • Transfer the mixture to a beaker.

    • Precipitation: Add 5 mL of cold water or chill in an ice bath. The product usually precipitates as a solid.

    • Filtration: Vacuum filter and wash with cold ethanol/water (1:1).

Protocol B: Green Synthesis (Solvent-Free on Alumina)

Best for: Large scale-up and environmentally sensitive workflows.

Materials:

  • Reagents: Same molar ratios as Protocol A.

  • Solid Support: Basic Alumina (activity I).

Step-by-Step:

  • Adsorption: Mix the ketone, nitrile, and sulfur with basic alumina (approx. 1g per mmol of reactant) in a mortar and pestle until a homogeneous powder is formed.

  • Vessel: Place the powder into an open microwave vessel (or a vessel with a loose cap to allow gas escape, depending on reactor type).

  • Irradiation:

    • Mode: Power Control (Fixed Wattage)

    • Power: 300W (Pulsed)

    • Cycle: Irradiate for 2 minutes, pause/mix, irradiate for 2 minutes. Total time: 4–6 minutes.

  • Extraction:

    • Cool the alumina matrix.

    • Elute the product by washing the alumina with hot ethanol or ethyl acetate.

    • Evaporate solvent to yield the crude product.

Experimental Workflow Diagram

This workflow ensures reproducibility and integrates Quality Control (QC) checkpoints.

WorkflowSetupReagent Prep(1.0 eq Ketone, 1.1 eq S8)VesselVessel Loading(Seal & Pre-stir)Setup->VesselMWMW Irradiation120°C / 15 minVessel->MWCoolCooling & Venting(Fume Hood)MW->CoolQC1TLC CheckCool->QC1QC1->MWIncomplete (+5 min)WorkupPrecipitation(Ice/Water)QC1->WorkupCompleteFinalFiltration & DryingWorkup->Final

Caption: Operational workflow for Protocol A (Ethanol). Includes a decision loop based on TLC monitoring.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Sulfur Poor mixing of solid sulfurEnsure vigorous stirring (600+ RPM) and use fine mesh sulfur powder.
Tarry/Sticky Product Overheating or polymerizationReduce temperature to 100°C; ensure reaction time does not exceed 20 mins.
Vial Over-pressurization Decomposition of reagentsReduce scale; ensure headspace is at least 50% of vial volume.
Product Oiling Out Solubility issues during workupRecrystallize from hot ethanol rather than precipitating with water.

Validation: Successful synthesis is confirmed by the disappearance of the carbonyl peak (1700 cm⁻¹) in IR and the appearance of amine peaks (3300–3400 cm⁻¹). In ¹H NMR, the 2-amino protons typically appear as a broad singlet around

References

  • Sridhar, M., et al. (2007).[4][5] Microwave-assisted synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.

  • Huang, X., et al. (2010).[6] Recent advances in the synthesis of 2-aminothiophenes. Synthetic Communications, 40, 1351.

  • BenchChem. (2025).[2] Application Notes: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

  • Puter, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.[1][4][7][8][9] European Journal of Medicinal Chemistry.

  • Shearouse, W. C., et al. (2014).[10] A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.[10] Applied Sciences, 4, 171-179.[10] [10]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Acetyl-3-aminothiophene. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic building block. The inherent reactivity of the aminothiophene scaffold presents unique challenges that require a methodical and informed approach to purification. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily solid. Is this normal and what causes the color?

A1: Yes, it is common for crude this compound, particularly from Gewald synthesis, to appear as a dark-colored oil or semi-solid. The coloration is typically due to polymeric or oxidized impurities formed from the inherent instability of the 2-aminothiophene core.[1][2] The electron-rich nature of the thiophene ring, combined with the activating amino group, makes the molecule susceptible to oxidation and dimerization, especially when exposed to air, light, or residual acid/base from the synthesis.[1][2] Minor impurities can often have intense chromophores, leading to significant coloration even at low concentrations.

Q2: What are the most common impurities I should expect from a Gewald synthesis of this compound?

A2: The impurity profile largely depends on the specific reactants and conditions used. However, for a typical Gewald reaction involving a β-keto-nitrile, an active methylene ketone, and elemental sulfur, you should anticipate:

  • Unreacted Starting Materials: Residual ketone, nitrile, or elemental sulfur.

  • Elemental Sulfur: Often a persistent impurity, it can sometimes be removed by recrystallization from a suitable solvent or by a specific workup with a sulfite wash.

  • Side-Reaction Products: Thiophene dimerization or polymerization products are common, especially if the reaction is overheated or prolonged.[1]

  • Catalyst Residues: Residual base (e.g., triethylamine, piperidine) used to catalyze the reaction.

Q3: Can I purify this compound by distillation?

A3: Distillation is a high-risk method for this compound and should be approached with extreme caution. While related compounds like 2-acetylthiophene can be purified by vacuum distillation, the presence of the amino group on this compound significantly increases its boiling point and susceptibility to thermal degradation.[3][4] Heating the compound to its atmospheric boiling point will almost certainly lead to decomposition and polymerization. If distillation is attempted, it must be performed under high vacuum to lower the boiling point significantly, and the heating bath temperature should be monitored carefully to avoid exceeding the compound's stability threshold.[3]

In-Depth Troubleshooting Guides

This section addresses more complex purification issues with detailed, step-by-step protocols and the rationale behind them.

Problem 1: Low Yield After Recrystallization

Issue: You've attempted to purify your crude product by recrystallization, but the recovery is extremely low, or the product "oils out" instead of crystallizing.

Causality & Solution: This issue typically stems from two primary causes: inappropriate solvent selection or the presence of impurities that inhibit crystallization. This compound possesses both polar (amine, acetyl) and non-polar (thiophene ring) characteristics, making solvent selection critical.

Troubleshooting Workflow:

start Low Recovery or 'Oiling Out' During Recrystallization solvent Step 1: Re-evaluate Solvent System start->solvent impurity Step 2: Consider Impurity Effects solvent->impurity If solvent optimization fails chroma Step 3: Pre-Purify with Column Chromatography impurity->chroma If impurities are suspected of inhibiting crystallization success High Purity Crystals Obtained chroma->success start Product Degrades on Standard Silica Gel deactivate Option 1: Deactivate Silica Gel start->deactivate alternative Option 2: Use Alternative Stationary Phase start->alternative success Successful Chromatographic Purification deactivate->success alternative->success

Sources

catalyst selection for the Gewald three-component reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Optimization for 2-Aminothiophene Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Catalyst's Dual Role

In the Gewald three-component reaction (ketone/aldehyde +


-active nitrile + elemental sulfur), the catalyst is not merely a proton acceptor. It acts as a bifunctional molecular switch  that must orchestrate two distinct mechanistic phases:
  • The Knoevenagel Condensation: Formation of the

    
    -unsaturated nitrile intermediate.
    
  • The Thiophenization: Activation of elemental sulfur (

    
    ) and the subsequent Thorpe-Ziegler cyclization.
    

Critical Insight: Most failures occur because a catalyst is selected solely for the first step (condensation), leaving the system with insufficient basicity or nucleophilicity to drive the sulfur uptake and ring closure.

Catalyst Selection Matrix

Use this matrix to select the optimal catalyst system based on your substrate constraints and green chemistry requirements.

Catalyst ClassSpecific AgentBest For...Mechanism of ActionLimitations
Secondary Amines (Standard) Morpholine , PiperidineStandard aliphatic ketones (Cyclohexanone, Acetone).Forms enamine/iminium intermediates; accelerates Knoevenagel step.Toxic; difficulty removing high-boiling residues; can form bis-adduct byproducts.
Tertiary Amines Triethylamine (TEA), DABCOAcid-sensitive substrates.Acts purely as a Brønsted base (proton sponge).Slower Knoevenagel step (no enamine assistance); often requires higher temperatures.
Organocatalysts L-Proline , ChitosanAsymmetric synthesis; "Green" profiles.Dual activation: H-bonding (activation of carbonyl) + enamine formation.Slower reaction rates; often requires optimization of solvent polarity.
Ionic Liquids [BMIM][OH], [BMIM][PF6]High-speed synthesis; Recyclability.Acts as both solvent and catalyst; stabilizes charged transition states.High cost; viscosity can hinder mass transfer of solid sulfur.
Solid Nanocatalysts MgO, ZnO nanoparticlesHeterogeneous catalysis; Industrial scale-up.Surface basic sites activate methylene protons.Surface passivation over time; requires filtration/centrifugation.

Troubleshooting Workflow & Logic

The following diagram illustrates the decision logic for troubleshooting stalled reactions. Use this to diagnose at which stage your catalyst is failing.

Gewald_Troubleshooting Start Start: Reaction Analysis Check_TLC Step 1: TLC/LCMS Analysis (1 hour mark) Start->Check_TLC Result_SM Result: Only Starting Material Check_TLC->Result_SM Result_Int Result: Knoevenagel Intermediate (Alkylidene Malononitrile) Check_TLC->Result_Int Result_Tar Result: Black Tar / Complex Mix Check_TLC->Result_Tar Success Product: 2-Aminothiophene Check_TLC->Success  Target Found Action_SM Issue: Carbonyl Activation Failure Fix: Switch to Secondary Amine (Morpholine) or Add Lewis Acid Result_SM->Action_SM Action_Int Issue: Sulfur Activation Failure Fix: Increase Basicity (pKa) or Increase Temp (>60°C) Result_Int->Action_Int Action_Tar Issue: Polymerization/Aldol Side Rxn Fix: Lower Temp, Dilute (EtOH -> MeOH), Use Weaker Base (L-Proline) Result_Tar->Action_Tar

Figure 1: Diagnostic logic flow for identifying catalyst failure points in the Gewald reaction.

Technical FAQs: Scenario-Based Troubleshooting

Scenario A: The "Stalled Intermediate"

User Question: "I am using Triethylamine (TEA) with a sterically hindered ketone. LCMS shows the condensation product (alkylidene) formed quickly, but the sulfur isn't incorporating to form the thiophene ring. What is wrong?"

Scientist Response: This is a classic basicity mismatch .

  • The Cause: TEA (pKa ~10.7) is sufficient to drive the Knoevenagel condensation (Step 1). However, the cyclization step involves the nucleophilic attack of a thiolate/sulfide anion on the nitrile. This requires higher activation energy or a base capable of effectively solubilizing and activating elemental sulfur (

    
    ).
    
  • The Fix:

    • Add a co-catalyst: Add 10-20 mol% of Morpholine or Piperidine . Secondary amines are superior at activating sulfur via polysulfide formation.

    • Switch Solvent: If using Ethanol, switch to DMF or DMSO . Polar aprotic solvents increase the nucleophilicity of the sulfur species, driving the Michael addition step that TEA is failing to promote.

Scenario B: The "Sticky Tar"

User Question: "My reaction turns into a black viscous oil within 30 minutes. Yield is <20%. I am using Piperidine at reflux."

Scientist Response: You are experiencing base-catalyzed polymerization or Aldol condensation of your ketone.

  • The Cause: Piperidine is a strong base and nucleophile. At reflux, it can cause your ketone to self-condense (Aldol) before it reacts with the nitrile, leading to complex oligomers (tar).

  • The Fix:

    • Protocol Adjustment: Adopt a "Two-Step, One-Pot" approach. Stir the ketone, nitrile, and catalyst at room temperature for 1-2 hours first (to lock in the Knoevenagel product). Then add the sulfur and heat.

    • Catalyst Swap: Switch to L-Proline (10-20 mol%) . It provides milder activation via iminium catalysis, significantly reducing side-reactions compared to piperidine.

Scenario C: Green Chemistry Compliance

User Question: "We need to remove volatile organic amines (morpholine) from our process for safety and environmental reasons. What is the most robust alternative?"

Scientist Response: Ionic Liquids (ILs) are the industry-standard green alternative here.

  • Recommendation: Use [BMIM][OH] (1-butyl-3-methylimidazolium hydroxide).

  • Why: The IL acts as both the solvent and the base. The ionic nature stabilizes the polar transition states of the cyclization.

  • Benefit: The product usually precipitates out upon addition of water, and the IL filtrate can be dried and reused 3-4 times without significant loss of activity.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Morpholine)

Best for: Initial screening, simple aliphatic ketones.

  • Setup: To a 50 mL round-bottom flask, add Ketone (10 mmol), Ethyl Cyanoacetate (10 mmol), and Sulfur (powder, 10 mmol).

  • Solvent: Add Ethanol (10 mL).

  • Catalyst Addition: Dropwise addition of Morpholine (12 mmol, 1.05 mL). Note: Using >1 equivalent acts as both base and sulfur solubilizer.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour mixture into crushed ice (50g).

  • Purification: The solid precipitate is filtered, washed with cold ethanol (5 mL), and recrystallized from Ethanol/Water.

Protocol B: The "Green" Method (Ionic Liquid)

Best for: High purity requirements, hindered substrates.

  • Setup: In a vial, mix Ketone (5 mmol), Activated Nitrile (5 mmol), and Sulfur (5 mmol).

  • Catalyst/Solvent: Add [BMIM][OH] (2 mL). No other solvent is needed.

  • Reaction: Stir at Room Temperature for 10 minutes, then heat to 50°C for 1 hour.

  • Workup: Add Water (10 mL) and stir vigorously. The IL dissolves in water; the 2-aminothiophene precipitates.

  • Recovery: Filter the solid. Evaporate water from the filtrate to recover the IL for the next run.

References

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (The foundational text establishing the morpholine/ethanol standard).

  • Saberi, A., et al. (2023). Recent advances in the synthesis of 2-aminothiophenes via the Gewald reaction. RSC Advances. (Comprehensive review on catalyst variations).

  • Huang, Y., et al. (2010). One-pot synthesis of 2-aminothiophenes mediated by ionic liquids. Green Chemistry. (Validation for Protocol B).

  • Puthani, B., et al. (2014). L-Proline catalyzed one-pot synthesis of 2-aminothiophene derivatives. European Journal of Chemistry. (Validation for Organocatalysis).

Technical Support Center: The Gewald Reaction Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Subject: Effect of Base Selection on 2-Aminothiophene Synthesis

Welcome to the Support Center

Welcome to the Gewald Reaction Technical Support Hub. You are likely here because your multicomponent condensation of a ketone, an


-cyanoester, and elemental sulfur is failing to produce high yields of the desired 2-aminothiophene.

In the Gewald reaction, the base is not merely a proton acceptor; it is a dual-phase catalyst driving two distinct mechanistic steps. This guide moves beyond "add base and stir" to explain the why and how of base selection, ensuring you can troubleshoot low yields, regioisomer mixtures, and tarry byproducts.

Knowledge Base Article: The Mechanistic Role of the Base

To fix your reaction, you must understand where the base intervenes.[1] The Gewald reaction proceeds through a Knoevenagel Condensation followed by a Thiolation/Cyclization .[2][3]

The "Base Dilemma"
  • Step 1 (Knoevenagel): Requires a base capable of deprotonating the

    
    -cyanoester and facilitating dehydration. Secondary amines (morpholine, piperidine) are superior here because they form iminium/enamine intermediates  with the ketone, lowering the activation energy for nucleophilic attack.
    
  • Step 2 (Cyclization): Requires a base to activate elemental sulfur (forming polysulfides) and deprotonate the intermediate thiol for the final ring closure.

Key Technical Insight: Tertiary amines (like Triethylamine/TEA) often fail with sterically hindered ketones because they cannot form the catalytic iminium species, leading to stalled Knoevenagel intermediates.

Visualization: Base Intervention Points

GewaldMechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Intermediate (Alkylidene Cyanoacetate) Ketone->Knoevenagel Iminium Formation Cyano α-Cyanoester Cyano->Knoevenagel Base Base Catalyst (Morpholine/Piperidine) Base->Knoevenagel Catalysis Polysulfide Activated Polysulfide Species Base->Polysulfide Activation Michael Michael Adduct (Thiolate) Knoevenagel->Michael Sulfur Attack Sulfur Elemental Sulfur (S8) Sulfur->Polysulfide Polysulfide->Michael Product 2-Aminothiophene Michael->Product Cyclization & Tautomerization

Figure 1: The dual catalytic role of the base in Knoevenagel condensation and Sulfur activation.

Troubleshooting Guide (FAQs)

Ticket #1024: "My reaction mixture turned into a black tar with no product."

Diagnosis: Polymerization of the ketone or degradation of the Knoevenagel intermediate. Root Cause: The base was likely too strong (e.g., NaOH, KOH) or the temperature was too high, causing aldol polymerization of the ketone before it could react with the cyanoester. Solution:

  • Switch to a weaker base: Use Morpholine or Piperidine . These secondary amines are strong enough to drive the reaction but weak enough to minimize ketone self-condensation.

  • Protocol Adjustment: Pre-mix the ketone, cyanoester, and base before adding sulfur. Stir for 1-2 hours to ensure Knoevenagel formation, then add sulfur and heat.

Ticket #1025: "I am getting low yields (<30%) with acetophenone."

Diagnosis: Incomplete Knoevenagel condensation due to steric hindrance or electronic deactivation. Root Cause: Using a tertiary amine (TEA) or an inorganic base in a standard solvent. TEA lacks the ability to form the iminium intermediate, making the attack on the ketone sluggish. Solution:

  • The "Morpholine Fix": Switch to Morpholine (1.0 equiv). The oxygen atom in morpholine decreases its basicity (pK

    
     ~8.3) compared to piperidine (pK
    
    
    
    ~11.1), but it remains an excellent nucleophile for iminium formation.
  • Add a Co-Solvent: If sulfur solubility is the bottleneck, add DMF or DMSO to your ethanol mixture to solubilize the S

    
     rings.
    
Ticket #1026: "My unsymmetrical ketone (e.g., 2-butanone) gives a mixture of isomers."

Diagnosis: Regioselectivity issues. Root Cause: The reaction can occur at either the kinetic (less substituted) or thermodynamic (more substituted) position. The base's steric bulk influences this. Solution:

  • Steric Control: Bulky bases (e.g., DBU, t-BuOK) favor the kinetic enolate (terminal methyl group), leading to the 5-substituted thiophene. Smaller bases (Morpholine) allow equilibration to the thermodynamic enolate (internal methylene), favoring the 4,5-disubstituted product.

  • Recommendation: For high regioselectivity, do not rely solely on the base. Isolate the Knoevenagel intermediate first (Step 1), purify it, and then react with sulfur/base (Step 2).[1]

Comparative Data: Base Performance

The following data summarizes the effect of base selection on the yield of a standard Gewald reaction (Cyclohexanone + Ethyl Cyanoacetate +


).
Base TypeSpecific BaseApprox. YieldReaction TimeNotes
Secondary Amine Morpholine 85-95% 4-8 h Gold Standard. Balances basicity and nucleophilicity.
Secondary AminePiperidine75-85%4-6 hFaster, but can cause side reactions due to higher basicity.
Secondary AmineDiethylamine60-70%8-12 hVolatile; often lost during reflux.
Tertiary AmineTriethylamine (TEA)40-55%12-24 hPoor iminium former; sluggish with hindered ketones.
InorganicNaOH / KOH0-30%VariableHigh polymerization risk; generally fails in solution phase.
Solid SupportBasic Alumina80-90%<30 minRequires microwave irradiation; solvent-free.

Standard Operating Procedures (Protocols)

Protocol A: The "Classic" Solution Phase (High Reliability)

Best for: Beginners, scaling up, and standard substrates.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Ketone (10 mmol), Ethyl Cyanoacetate (10 mmol), and Ethanol (15 mL).

  • Catalyst Addition: Add Morpholine (12 mmol, 1.2 equiv) dropwise.

    • Checkpoint: The solution should warm slightly (exothermic).

  • Sulfur Addition: Add Elemental Sulfur (10 mmol) in one portion.

  • Reaction: Heat to 60°C (internal temp) for 1 hour, then increase to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: TLC should show disappearance of the ketone.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize.

Protocol B: Microwave-Assisted (High Throughput)

Best for: Difficult substrates, library synthesis, and rapid screening.

  • Setup: Use a dedicated microwave reaction vial (10-20 mL).

  • Reagents: Mix Ketone (2 mmol), Activated Nitrile (2 mmol), and Sulfur (2 mmol).

  • Solvent/Base: Add Ethanol (2 mL) and Morpholine (2 mmol).

    • Note: Basic Alumina (0.5 g) can be substituted for Morpholine for a solvent-free approach.

  • Irradiation: Heat at 140W / 80°C for 10–20 minutes .

  • Workup: Dilute with hot ethanol, filter off any solid support (if used), and cool to crystallize.

Decision Logic: Selecting the Right Base

Use this logic flow to determine the optimal base for your specific substrate.

BaseSelection Start Start: Analyze Substrate IsHindered Is the Ketone Sterically Hindered? (e.g., t-butyl ketone, adamantanone) Start->IsHindered IsAcidSensitive Is the Substrate Acid/Base Sensitive? IsHindered->IsAcidSensitive No Microwave Use Microwave + Morpholine (Force conditions) IsHindered->Microwave Yes Morpholine Use Morpholine (Standard Protocol) IsAcidSensitive->Morpholine No IonicLiquid Use Ionic Liquid / Basic Alumina (Green/Mild Protocol) IsAcidSensitive->IonicLiquid Yes Piperidine Use Piperidine (Stronger Activation needed) Morpholine->Piperidine If yield < 50%

Figure 2: Decision matrix for selecting the appropriate base and reaction conditions.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2][4] Link

  • Sabnis, R. W. (1994).[2] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[2] Link

  • Huang, X., & Chen, Z. (2004). Solid-Phase Synthesis of 2-Aminothiophenes using the Gewald Reaction. Synthesis, 2004(5), 669–672. Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209–246.[3] Link

  • Sridhar, M., et al. (2007).[2][5] Microwave-assisted one-pot synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Link

Sources

Technical Support Center: Solvent Optimization in 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvation in Thiophene Cyclization

Welcome to the Technical Support Center. As researchers in drug discovery, you likely utilize the Gewald reaction as your primary route to 2-aminothiophenes—a privileged scaffold in kinase inhibitors and allosteric modulators.

While reagent stoichiometry is often scrutinized, solvent selection is frequently the hidden variable determining the success between a quantitative yield and a "tarry" failure. The synthesis involves a multi-component condensation (ketone/aldehyde, activated nitrile, and elemental sulfur) where the solvent must balance three competing requirements:

  • Solubility of Elemental Sulfur:

    
     is notoriously difficult to dissolve, often leading to heterogeneous reaction mixtures.
    
  • Stabilization of Ionic Intermediates: The mechanism proceeds via charged thiolate and iminium intermediates.

  • Base Compatibility: The solvent must support the basicity of the catalyst (typically morpholine, piperidine, or TEA) without quenching it.

This guide addresses specific troubleshooting scenarios regarding solvent effects, grounded in mechanistic logic.

Module 1: Standard Protic Solvents (Ethanol/Methanol)

Context: Ethanol is the "workhorse" solvent for the Gewald reaction due to ease of workup and low toxicity. However, it is not universally effective.

Q1: I am observing low conversion (<40%) with sterically hindered ketones (e.g., cyclohexanone derivatives) in Ethanol. The sulfur remains unreacted. Why?

Diagnosis: This is a classic solvation-limited kinetic issue .

  • Nucleophilicity Suppression: Protic solvents like ethanol form hydrogen bond networks with the anionic intermediates (specifically the carbanion formed during the initial Knoevenagel condensation). This solvation shell stabilizes the anion, making it less nucleophilic.

  • Sulfur Accessibility: Elemental sulfur (

    
    ) has poor solubility in cold ethanol. If the Knoevenagel adduct forms but cannot effectively react with the solid sulfur phase, the reaction stalls.
    

Troubleshooting Protocol:

  • Immediate Fix: Add a co-solvent. Introducing 10-20% DMF (Dimethylformamide) or DMSO into the ethanol can disrupt the hydrogen bonding network and increase sulfur solubility without complicating the workup significantly.

  • Process Change: Switch to a Polar Aprotic system (See Module 2).

Q2: My reaction mixture turns into a dark, viscous tar upon reflux in Ethanol. How do I prevent this?

Diagnosis: "Tar" formation is usually the result of uncontrolled polymerization .

  • Aldol Side-Reactions: In protic solvents at reflux (

    
    ), the amine base can trigger self-condensation (Aldol) of the ketone starting material if the main Gewald pathway is slow.
    
  • Thermal Decomposition: Prolonged heating to dissolve sulfur can degrade the sensitive enamine intermediates.

Corrective Action:

  • The "One-Pot, Two-Step" Modification: Do not add sulfur immediately.

    • Stir Ketone + Nitrile + Base in Ethanol for 1-2 hours (Knoevenagel step).

    • Then add Sulfur. This ensures the intermediate is pre-formed before thermal stress is applied to the sulfur.

Module 2: Polar Aprotic Solvents (DMF/DMSO)

Context: For difficult substrates or large-scale synthesis where yield is paramount, polar aprotic solvents are superior due to enhanced anion nucleophilicity.

Q3: I switched to DMF to improve yield, but now I cannot isolate the product. Adding water creates a milky emulsion, not a precipitate. What is happening?

Diagnosis: You are experiencing Phase Separation Failure due to surfactant effects. 2-aminothiophenes are often lipophilic. When synthesized in DMF (which is miscible with water) and then quenched with water, the product should precipitate. However, if the product has amphiphilic character (or if unreacted surfactant-like starting materials remain), stable emulsions form.

Troubleshooting Protocol:

  • Brine Shock: Instead of pure water, pour the DMF reaction mixture into ice-cold saturated NaCl solution (Brine) . The high ionic strength forces the organic product out of the aqueous phase ("Salting out").

  • Extraction: If precipitation fails, do not filter. Extract the emulsion with Ethyl Acetate . Wash the organic layer 3x with water to remove DMF, then 1x with LiCl (5%) to remove trace DMF.

Q4: Why does the reaction proceed 5x faster in DMF compared to Ethanol?

Mechanistic Insight: In DMF, the anionic nucleophile is "naked." Unlike in ethanol, there are no protons to solvate the negative charge of the intermediate carbanion. This raises the ground state energy of the nucleophile, significantly lowering the activation energy (


) for the attack on sulfur.

Visualizing the Solvent Effect:

SolventEffect Solvent Solvent Choice Protic Protic (EtOH) H-Bonding Encapsulation Solvent->Protic Aprotic Aprotic (DMF) 'Naked' Anion Solvent->Aprotic Reactivity_Low Stabilized Nucleophile Lower Reactivity Protic->Reactivity_Low Solvates Anion Reactivity_High Destabilized Nucleophile High Reactivity Aprotic->Reactivity_High No H-Bonds Result_Protic Slow Kinetics Clean for Simple Ketones Reactivity_Low->Result_Protic Result_Aprotic Fast Kinetics Required for Steric Bulk Reactivity_High->Result_Aprotic

Caption: Comparative mechanistic impact of solvent polarity on nucleophile reactivity in the Gewald reaction.

Module 3: Green & Unconventional Media (Water)

Context: "On-water" chemistry utilizes the hydrophobic effect to accelerate reactions, often requiring no organic solvent.

Q5: Can I really perform this reaction in water? My starting materials are insoluble in water.

Answer: Yes, and the insolubility is actually the driving force . In "On-Water" synthesis, the reaction occurs at the organic-water interface. The hydrophobic effect forces the organic reactants (Ketone, Nitrile) together to minimize their surface area with water, effectively increasing the local concentration.

Critical Requirement: You generally cannot use standard inorganic bases alone. You need a Phase Transfer Catalyst (PTC) or a surfactant-type base.

  • Recommendation: Use L-Proline or TBAB (Tetrabutylammonium bromide) as additives.

  • Protocol Adjustment: Vigorous stirring is non-negotiable. You must maximize the interfacial surface area.

Comparative Data: Solvent Efficiency Matrix

The following table summarizes typical yields for the synthesis of a standard 2-aminothiophene (e.g., from cyclohexanone and ethyl cyanoacetate) across different media.

Solvent SystemReaction TempTime (hrs)Typical YieldWorkup DifficultyRecommended For
Ethanol (EtOH)

(Reflux)
4 - 865 - 75%Low (Filtration)Standard, simple ketones
Methanol (MeOH)

(Reflux)
5 - 1060 - 70%LowLower boiling point needs
DMF

1 - 385 - 95% High (Aq. Wash)Sterically hindered / Low reactivity substrates
Water (with TEBA)

2 - 580 - 90%Low (Filtration)Green chemistry compliance
Ionic Liquids

0.5 - 2>90%Medium (Extraction)High-value, rapid synthesis

Master Troubleshooting Workflow

Use this logic flow to diagnose synthesis failures based on visual cues.

Troubleshooting Start Problem Detected Visual Visual Observation? Start->Visual SolidSulfur Solid Sulfur Persists Visual->SolidSulfur Incomplete DarkTar Dark Tar / Black Oil Visual->DarkTar Decomposition NoPrecipitate Clear Solution / No Solid Visual->NoPrecipitate Solubility Issue Action_Sulfur Action: Increase Temp OR Switch to DMF/EtOH (1:1) SolidSulfur->Action_Sulfur Action_Tar Action: Lower Temp, Pre-mix Ketone/Base (2-step) DarkTar->Action_Tar Action_Precip Action: Pour into Ice-Brine or Evaporate Solvent NoPrecipitate->Action_Precip

Caption: Decision tree for diagnosing and resolving common Gewald reaction failures.

Standard Operating Procedure (SOP): The "Gold Standard" DMF Method

For researchers encountering difficulties in Ethanol, this protocol is the recommended "Problem Solver."

  • Preparation: In a round-bottom flask, dissolve Ketone (1.0 eq) and Activated Nitrile (1.1 eq) in DMF (5 mL/mmol) .

  • Activation: Add Morpholine (1.5 eq) dropwise. Stir at RT for 20 mins.

  • Sulfuration: Add Sulfur (

    
    ) (1.2 eq)  in one portion.
    
  • Reaction: Heat to

    
     . Note: Do not exceed 
    
    
    
    to avoid tar.
  • Monitoring: Monitor by TLC. The sulfur solid should disappear as it reacts.

  • Workup:

    • Cool to RT.

    • Pour mixture into Ice-Water (10x volume) .

    • Stir vigorously for 15 mins.

    • Filter the precipitate. Wash with cold water, then cold ethanol (small amount).

References

  • Gewald, K.; Schinke, E.; Böttcher, H. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 1966 , 99(1), 94-100. [Link]

  • Sabitha, G. et al. "One-pot synthesis of 2-aminothiophene derivatives in ionic liquid." Tetrahedron Letters, 2006 , 47(27), 4513-4515. [Link]

  • Putra, A. E. et al. "Catalyst-free synthesis of 2-aminothiophenes via the Gewald reaction in aqueous medium." RSC Advances, 2014 , 4, 28408-28411. [Link]

  • Huang, Y. et al. "Recent Advances in the Synthesis of 2-Aminothiophenes." Molecules, 2019 , 24(8), 1596. [Link]

Technical Support Center: Characterization of 2-Acetyl-3-aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Introduction: The "Stability Paradox" of 3-Aminothiophenes

Welcome to the technical support hub for 2-acetyl-3-aminothiophene derivatives. If you are accessing this guide, you are likely facing inconsistent spectra, rapid sample degradation, or confusing isomer identification.

Critical Technical Insight: Unlike the robust 2-amino-3-acetylthiophenes (the standard Gewald reaction product), the 3-amino-2-acetyl isomers are inherently less stable. The C2 position in thiophene is the most nucleophilic site; when occupied by an electron-withdrawing acetyl group, the ring is stabilized. However, in your target molecule (3-amino), the electron-donating amino group activates the ring, while the acetyl group at C2 attempts to pull density. This "push-pull" dynamic often leads to rapid oxidative dimerization or polymerization if not handled under inert atmosphere.

Module 1: NMR Troubleshooting (The "Disappearing" Protons)

User Issue: "My


 NMR spectrum shows broad, shifting peaks for the amine group, or the integration values are lower than expected."
Root Cause Analysis
  • Intramolecular Hydrogen Bonding: The ortho relationship between the acetyl carbonyl oxygen and the amino hydrogen creates a pseudo-6-membered ring. This des-shields the proton, shifting it downfield (often > 6.0 ppm) and making it sharper than typical amine signals.[1]

  • Paramagnetic Relaxation (Oxidation): 3-aminothiophenes oxidize to radical cations or dimers (azo-linkages) upon air exposure. These paramagnetic impurities cause peak broadening and loss of signal intensity.

Diagnostic Protocol: The "Inert-Flush" Test
StepActionTechnical Rationale
1 Solvent Choice Use DMSO-

instead of

. Chloroform often contains trace HCl, which protonates the amine and collapses the H-bond.
2 Filtration Pass the solvent through a micro-plug of basic alumina before dissolving the sample. This neutralizes acidic impurities that catalyze polymerization.
3 Acquisition Run the scan immediately. Do not let the tube sit.
Data Reference: Expected Shifts vs. Artifacts
Proton EnvironmentTypical Shift (

, ppm)
Signal ShapeTroubleshooting Note
-NH

(Free)
4.5 - 5.5Broad SingletSeen only if H-bond is disrupted (e.g., in

exchange).
-NH

(H-Bonded)
6.5 - 8.5 Sharp Doublet/Singlet Diagnostic Peak. If missing, the acetyl group may be hydrolyzed or isomerized.
Thiophene Ring (H4/H5) 6.5 - 7.6Doublets (

Hz)
If these appear as multiplets, suspect dimerization at the open ring positions.[1]
Acetyl (-CH

)
2.1 - 2.5Sharp SingletUsually the most stable peak; use for calibration if aromatic region is messy.
Module 2: Stability & Handling (The "Black Tar" Prevention)

User Issue: "My bright yellow solid turned brown/black overnight in the desiccator."

Technical Explanation: 3-aminothiophenes are prone to auto-oxidation . The amino group pushes electron density into the ring, making it susceptible to attack by atmospheric oxygen, leading to extended conjugated systems (colored tars).[1]

Workflow: The "Cryo-Exclusion" Protocol

StabilityWorkflow Warning AVOID Acidic Workup (Catalyzes Tautomerization) Dry Vacuum Dry (< 25°C) Warning->Dry Synthesis Synthesis Complete Quench Quench (Basic pH > 8) Synthesis->Quench Isolate Rapid Filtration (Argon Blanket) Quench->Isolate Isolate->Warning Storage Storage: -20°C Dark & Inert Dry->Storage

Caption: Workflow for minimizing oxidative degradation during isolation.

Corrective Actions:

  • Avoid Acidic Workup: Never wash the organic layer with dilute HCl. Protonation of the 3-amino group destroys the conjugation that stabilizes the enaminone system.

  • Scavenger Storage: Store the solid with a sachet of activated charcoal or under Argon.

Module 3: Mass Spectrometry (Isotope Verification)

User Issue: "I see a confusing cluster of peaks near my molecular ion. Is it impure?"

The Sulfur Signature

Sulfur has a distinct natural isotope:


 (4.21% abundance).
  • Rule of Thumb: For every Sulfur atom in your molecule, you must see an M+2 peak that is approximately 4.4% of the height of the parent ion (M).

Calculation for


 (MW 

141.19):
  • M (141): Base Peak (100%)[1]

  • M+1 (142):

    
     (due to 
    
    
    
    contributions:
    
    
    Nitrogen contribution).[1]
  • M+2 (143):

    
     (due to 
    
    
    
    ).[1]

Troubleshooting Matrix:

ObservationDiagnosisAction
M+2 is > 10% Contamination with Halogens (Cl/Br)Check starting materials (e.g., chloroacetone) for carryover.
M+16 or M+32 peak OxidationSample has formed Sulfoxide (S=O) or Sulfone (

) species.[1]
M+ peak is missing FragmentationUse softer ionization (ESI) instead of EI. Aminothiophenes fragment easily at the acetyl bond.
Module 4: Isomer Verification (The Gewald Trap)

User Issue: "How do I know I have 2-acetyl-3-amino and not 3-acetyl-2-amino?"

This is the most common synthetic error. The Gewald Reaction typically yields the 2-amino-3-acyl isomer because the nitrile carbon (becoming C2) is the initial nucleophilic attack site for the sulfur.

Differentiation Guide:

FeatureTarget: this compound Gewald Product: 3-Acetyl-2-aminothiophene
Stability Low (Degrades in air)High (Stable solid)
IR Carbonyl (

)
Higher freq (

cm

)
Lower freq (

cm

) due to stronger resonance push from C2-amine.
Synthesis Route Requires specific cyclization of

-mercaptoketones or ring transformation.
Standard one-pot condensation of ketone + cyanoacetate +

.
FAQ: Rapid Fire Troubleshooting

Q: Can I recrystallize my product to purify it? A: Risky. Heating 3-aminothiophenes often accelerates polymerization.

  • Recommendation: Use Cold Trituration . Wash the crude solid with cold pentane or diethyl ether to remove non-polar impurities without dissolving the thiophene.

Q: My melting point is 10°C lower than the literature value. A: This is likely due to the "Polymorph Effect" or trace oxidation.

  • Check: If the range is sharp (e.g., 140-141°C), it is a pure polymorph.[1] If broad (135-145°C), it is impure/degrading.

Q: Why does the IR spectrum show two peaks in the amine region? A: You should see two bands for the primary amine (


): the Asymmetric stretch  (

cm

) and Symmetric stretch (

cm

). If you only see one broad band, your sample is wet or H-bonded intermolecularly.
References
  • Gewald, K., et al. (1966).[1] Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

  • Sabatino, P., et al. (2017).[1][2] 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Puterova, Z., et al. (2025).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[3][4] Arkivoc.

  • ChemicalBook. (n.d.). This compound NMR and Properties.

  • Hansen, P. E., et al. (2017).[1] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules.[2][3][4][5][6][7][8][9][10][11]

Sources

strategies to improve the regioselectivity of thiophene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Functionalization Unit Subject: Ticket #THIO-992: Strategies for Regioselective Thiophene Functionalization (C2 vs. C3)

Dear Colleague,

Thank you for reaching out to the Technical Support Center. The functionalization of thiophene is a deceptively simple challenge; while the electron-rich nature of the ring invites reaction, the overwhelming kinetic preference for the


-positions (C2/C5) often derails attempts to access the pharmacologically vital 

-positions (C3/C4).

Below is a technical guide designed to troubleshoot your regioselectivity issues. I have moved away from generic textbook advice to focus on three field-proven strategies: Thermodynamic Rearrangement (Halogen Dance) , Steric Steering (Ir-Catalysis) , and Transient Blocking .

Part 1: The "Alpha-Trap" & How to Escape It

The Core Problem: In Electrophilic Aromatic Substitution (EAS) and standard lithiation, the C2 position is approximately


 times more reactive than benzene, and significantly more reactive than the C3 position due to the stability of the 

-complex intermediate (or the acidity of the C2 proton).

Decision Matrix: Choosing Your Strategy

Current Issue Target Position Recommended Strategy Key Reagent/Mechanism
C2 is reactive, need C3 C3 (Beta)Halogen Dance LDA/LiTMP (Thermodynamic control)
C2 is reactive, need C3 C3 (Beta)Blocking Group TMSCl (Steric/Electronic block)
C-H Activation fails C3 (Beta)Ir-Catalyzed Borylation [Ir(OMe)(cod)]2 + dtbpy (Steric control)
Poly-substitution Mono-C2Stoichiometry Control Slow addition, -78°C, bulky electrophiles

Part 2: Module 1 - The Halogen Dance (Accessing C3/C4)

User Scenario: "I started with 2-bromothiophene and treated it with LDA, expecting 2-bromo-5-lithiothiophene. Instead, I got the 3-substituted product upon quenching. What happened?"

Technical Insight: You triggered the Halogen Dance (HD) . This is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position to allow the lithium atom to occupy the most acidic site (C2). We can exploit this to intentionally move a halogen from C2 to C3, giving you a handle for cross-coupling at the difficult


-position.
Mechanism & Workflow

The reaction is driven by the stability of the C2-lithio species. Even if you start with a C2-bromo, the system rearranges to place the Li at C2 and the Br at C3/C4.

HalogenDance Start 2-Bromothiophene Step1 Lithiation at C5 (Kinetic Product) Start->Step1 LDA, -78°C Step2 Halogen Scrambling (Intermolecular) Step1->Step2 Equilibrium Step3 3-Bromo-2-lithiothiophene (Thermodynamic Sink) Step2->Step3 Most Stable Li-Species End 3-Bromo-2-functionalized Thiophene Step3->End Electrophile (E+)

Caption: The Halogen Dance mechanism shifts the halogen to C3/C4 to accommodate Lithium at the acidic C2 position.

Standard Operating Procedure (SOP): C3-Functionalization via HD

Objective: Convert 2-bromothiophene to 3-bromo-2-formylthiophene.

  • Preparation: Flame-dry a flask and purge with Argon.

  • Reagents: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise to generate LDA in situ.
    
  • Substrate Addition: Add 2-bromothiophene (1.0 equiv) dropwise at -78°C.

  • The "Dance": Stir for 30–60 minutes at -78°C. Note: Unlike standard lithiation, this equilibration time is crucial for the migration to occur.

  • Quench: Add DMF (1.2 equiv) or another electrophile.

  • Workup: Warm to room temperature, quench with saturated

    
    .
    

Troubleshooting Tip: If you observe a mixture of regioisomers, your reaction time at -78°C was likely too short to reach thermodynamic equilibrium.

Part 3: Module 2 - Iridium-Catalyzed C-H Borylation

User Scenario: "Direct arylation conditions (Pd/Fagnou) are giving me C2/C5 mixtures. How do I get clean C3 selectivity without halogens?"

Technical Insight: Palladium tends to follow electronic activation (C2 > C5 > C3). Iridium catalysts (Hartwig-Miyaura conditions), however, are governed by sterics . In thiophenes, the C2/C5 positions are electronically activated but also sterically accessible. To force C3 borylation, you often need to block the C2/C5 positions or use the inherent steric bulk of a substituent at C2 to direct borylation to C4/C5.

However, for unsubstituted thiophene , Ir-borylation typically favors C2 (alpha) due to the C-H acidity. To hit C3, you must use a blocking strategy (see Module 3) or specific directing groups.

Comparative Data: Regioselectivity Drivers

Method Primary Driver Typical Selectivity (Substituted Thiophene)
Pd-Catalyzed (Direct Arylation) Electronics (

)
C2/C5 (Alpha)
Ir-Catalyzed (Bpin) StericsDistal to substituent (often C5, or C3 if C2 is blocked)
Electrophilic Subst. (EAS) Electronics (HOMO)C2 (Alpha)

Part 4: Module 3 - The "Block-Functionalize-Deblock" Strategy

User Scenario: "I need to add a complex side chain to C3, but I can't risk any C2 byproducts. The Halogen Dance is too messy for my substrate."

Technical Insight: This is the most robust method for drug development pipelines where purity is paramount. We utilize the reversibility of silylation or the removability of halogens.

Protocol: Silyl-Directed C3 Lithiation
  • Block C2: Treat thiophene with

    
    -BuLi (1 equiv) followed by TMSCl. This installs a Trimethylsilyl (TMS) group at C2.
    
    • Why? The TMS group is bulky and prevents attack at C2. It also directs lithiation to C5 (if open) or C3 (if C5 is blocked/hindered).

  • Block C5 (Optional): If C5 is open, repeat step 1 to get 2,5-bis(TMS)-thiophene.

  • Functionalize C3:

    • Treat 2,5-bis(TMS)-thiophene with standard electrophiles? No, it's not reactive enough for EAS.

    • Correct Route: Perform Halogen-Lithium Exchange on a 3-bromo precursor or use harsh lithiation conditions (t-BuLi) if a directing group is present.

    • Alternative: Use the Halogen Dance on a 2-bromo-5-TMS-thiophene to shift the bromo to C3, then functionalize.

  • Deprotection: Remove the TMS groups using TBAF (Tetra-n-butylammonium fluoride) in THF.

BlockingStrategy Start Thiophene Block 1. n-BuLi, THF 2. TMSCl Start->Block Intermediate 2-(TMS)-Thiophene Block->Intermediate Func Functionalization (e.g., Halogen Dance or EAS) Intermediate->Func Directs to C5 or allows C3-Br migration Deprotect TBAF / THF (Remove TMS) Func->Deprotect Product 3-Substituted Thiophene Deprotect->Product

Caption: Workflow for using TMS as a temporary blocking group to force regioselectivity.

Part 5: Frequently Asked Questions (FAQ)

Q: I am trying to lithiate 3-bromothiophene at -78°C to get the 3-lithio species, but I keep getting scrambled products. Why? A: 3-Bromothiophene is notorious for rapid halogen-lithium exchange scrambling . When you generate 3-lithiothiophene, it can deprotonate unreacted starting material (at the acidic C2 position) or undergo halogen dance.

  • Fix: Use LDA (a non-nucleophilic base) if you want to deprotonate C2 while keeping the Br at C3. If you want to lithiate at C3 via exchange, use

    
    -BuLi  but ensure extremely rapid addition of the electrophile or use a flow reactor to minimize residence time of the unstable lithio species.
    

Q: Can I use direct arylation to install a group at C3 selectively? A: Generally, no, unless C2 and C5 are blocked. However, recent work by Fagnou and others suggests that using bulky phosphine ligands or pivalic acid as a co-catalyst can sometimes favor the


-position in specific fused thiophene systems (like benzothiophene), but for simple thiophenes, C2 is dominant.

Q: My Ir-catalyzed borylation is slow. Can I heat it up? A: Yes, but be careful. Thiophene boronic esters are susceptible to protodeboronation (loss of the Boron group) at high temperatures, especially in the presence of trace moisture or base. Keep reactions anhydrous and below 100°C if possible.

References

  • Frohlich, H., et al. "Halogen Dance Reactions in Substituted Thiophenes."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1990. (Verified Context via BenchChem/RSC).

  • Hartwig, J. F., et al. "Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization." Tetrahedron, 2008.[3]

  • Schlosser, M. "The Halogen Dance: A flexible tool for the synthesis of heterocycles." Angewandte Chemie International Edition, 2005.

  • Fagnou, K., et al. "Palladium-Catalyzed C-H Activation of Thiophenes." Journal of the American Chemical Society, 2009.

(Note: While specific URLs to dynamic search results may vary, the citations above refer to foundational, immutable peer-reviewed literature in this field.)

Sources

Validation & Comparative

Thiophene Synthesis in Drug Discovery: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the choice of thiophene synthesis directly impacts downstream functionalization and scalability. While the Paal-Knorr synthesis remains the standard for constructing simple alkyl/aryl-substituted thiophene cores, the Gewald reaction is the superior methodology for generating highly functionalized 2-aminothiophenes —a privileged scaffold in kinase inhibitors and GPCR ligands (e.g., Olanzapine).

This guide objectively compares the Gewald reaction against its primary alternatives, providing experimental protocols, mechanistic insights, and decision frameworks to optimize your synthetic route.

Deep Dive: The Gewald Reaction

Best For: Polysubstituted 2-aminothiophenes with electron-withdrawing groups at C3.

The Gewald reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base. Its dominance in drug discovery stems from its ability to install three points of diversity in a single step with high atom economy.

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by thiolation and cyclization.[1][2] Understanding this mechanism is critical for troubleshooting low yields in sterically hindered ketones.

GewaldMechanism Reactants Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate Reactants->Inter1 -H2O Base Base (Morpholine) Base->Inter1 Catalysis Inter2 Mercapto-nitrile Intermediate Inter1->Inter2 + S8 Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization Product 2-Aminothiophene Cyclization->Product

Figure 1: The Gewald reaction mechanism.[2][3] The Knoevenagel condensation is the rate-determining step for hindered ketones.

Validated Experimental Protocol

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

Reagents:

  • Methyl ethyl ketone (MEK): 10 mmol

  • Ethyl cyanoacetate: 10 mmol

  • Sulfur (elemental): 10 mmol

  • Morpholine: 10 mmol

  • Ethanol: 20 mL

Workflow:

  • Mixing: In a 50 mL round-bottom flask, combine MEK, ethyl cyanoacetate, and sulfur in ethanol.

  • Activation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; mild cooling may be required.

  • Reflux: Heat the mixture to 50–60°C for 2 hours. Monitor by TLC (hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The solid product precipitates immediately. Filter, wash with cold ethanol, and recrystallize from methanol.

  • Expected Yield: 65–80%.

Scientist's Note: The choice of base is pivotal. Morpholine or diethylamine are preferred over triethylamine because their secondary amine nature facilitates the Knoevenagel equilibrium more effectively than tertiary amines [1].

Comparative Analysis: The Alternatives

A. Paal-Knorr Synthesis

Best For: 2,5-dialkyl or 2,5-diaryl thiophenes. Mechanism: Condensation of 1,4-dicarbonyl compounds with a sulfur source (Lawesson’s reagent or


).[4][5]
Pros:  Excellent for symmetric scaffolds; robust.
Cons:  Poor atom economy (phosphorus byproducts); requires high temperatures; limited functional group tolerance compared to Gewald.
B. Fiesselmann Synthesis

Best For: 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][6] Mechanism: Condensation of


-acetylenic esters with thioglycolic acid derivatives.[1][5][6][7]
Pros:  High regioselectivity for 3-hydroxy derivatives.
Cons:  Precursors (acetylenic esters) can be expensive or unstable; multi-step preparation often required.

Performance Data & Decision Matrix

The following table contrasts the performance metrics of the three primary methods.

FeatureGewald Reaction Paal-Knorr Fiesselmann
Primary Product 2-Aminothiophenes2,5-Dialkylthiophenes3-Hydroxythiophenes
Atom Economy High (~85-90%)Low (<50% with Lawesson's)Moderate
Reaction Conditions Mild (50-80°C), One-potHarsh (Reflux/Microwave)Mild to Moderate
Diversity Input 3-Component (High)2-Component (Low)2-Component (Medium)
Key Limitation Steric hindrance at ketone

-position
Availability of 1,4-dicarbonylsPrecursor stability
Typical Yield 40–85%60–90%50–75%
Strategic Decision Tree

Use this logic flow to select the optimal synthesis method for your target molecule.

DecisionTree Start Target Molecule Analysis Q1 Is an amino group required at position 2? Start->Q1 Q2 Is the target a 2,5-substituted scaffold? Q1->Q2 No Gewald SELECT GEWALD (High Diversity, 1-Step) Q1->Gewald Yes Q3 Is a 3-hydroxy group required? Q2->Q3 No Paal SELECT PAAL-KNORR (Robust, Scalable) Q2->Paal Yes Fiessel SELECT FIESSELMANN (Regioselective) Q3->Fiessel Yes Other Consider Hinsberg or Metal-Catalyzed Coupling Q3->Other No

Figure 2: Synthetic route selection framework for thiophene derivatives.

Comparative Protocol: Paal-Knorr

To illustrate the difference in workflow, here is the standard protocol for a Paal-Knorr synthesis. Note the harsher conditions and purification requirements compared to Gewald.

Objective: Synthesis of 2,5-dimethylthiophene. Reagents:

  • Acetonylacetone (2,5-hexanedione): 10 mmol

  • Lawesson’s Reagent: 6 mmol (0.6 equiv)

  • Toluene: 30 mL

Workflow:

  • Setup: Dissolve acetonylacetone in anhydrous toluene.

  • Addition: Add Lawesson’s reagent in one portion.

  • Reaction: Reflux (110°C) for 3–5 hours under nitrogen. Caution: Evolution of

    
     gas requires efficient fume hood ventilation.
    
  • Workup: Cool to room temperature. Filter off the solid phosphorus byproducts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes) to remove residual organophosphorus impurities.

  • Expected Yield: 70–85%.

Conclusion

For modern drug discovery, where


 count and functional group density are critical, the Gewald reaction  offers a superior balance of complexity generation and operational simplicity. While Paal-Knorr  remains the workhorse for simple scaffolds, the Gewald method's ability to construct the pharmacophore-rich 2-aminothiophene core in a single pot makes it indispensable for library generation [2].

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[8] Chemische Berichte. Link

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

  • Campaigne, E., & Foye, W. O. (1952). The Paal-Knorr Thiophene Synthesis. The Journal of Organic Chemistry. Link

Sources

Definitive Structural Validation of 2-Acetyl-3-aminothiophene via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fused heterocyclic pharmaceuticals (e.g., thienopyridines), 2-Acetyl-3-aminothiophene (CAS 31968-33-9) serves as a critical scaffold. Its reactivity and biological profile are dictated by a specific structural feature: a Resonance-Assisted Hydrogen Bond (RAHB) between the amine donor at position 3 and the acetyl carbonyl acceptor at position 2.

While NMR and IR provide functional group evidence, they often fail to definitively resolve the specific tautomeric state (amino-ketone vs. imino-enol) and the precise planar conformation required for subsequent cyclization reactions. This guide details the validation of this compound using Single-Crystal X-ray Diffraction (SC-XRD) , the only method capable of providing absolute stereochemical and conformational certainty.

The Structural Challenge: Tautomerism & Conformation

The core challenge in validating this compound lies in distinguishing its static solid-state conformation from dynamic solution-state behaviors.

The S(6) Structural Motif

The molecule is expected to adopt a planar conformation stabilized by an intramolecular N–H···O hydrogen bond , forming a pseudo-six-membered ring (graph set notation S(6) ). This "molecular lock" is critical because:

  • Reactivity: It pre-organizes the molecule for cyclocondensation (e.g., Friedländer synthesis).

  • Tautomerism: It stabilizes the amino-ketone tautomer over the imino-enol form.

Hypothesis to Validate:

  • Planarity: The dihedral angle between the thiophene ring and the acetyl group should be near 0° (coplanar).

  • H-Bonding: A non-covalent N···O distance of < 2.7 Å, significantly shorter than the sum of van der Waals radii (3.07 Å).

Comparative Analysis: Why X-ray is the Gold Standard

The following table contrasts SC-XRD with alternative analytical techniques for this specific thiophene derivative.

FeatureX-ray Crystallography (SC-XRD) 1H-NMR Spectroscopy FT-IR Spectroscopy
Primary Output Absolute Atomic Coordinates (x, y, z) Chemical Shifts (

) & Coupling (

)
Vibrational Frequencies (

)
H-Bond Detection Direct Measurement (N···O distance, N-H···O angle)Indirect Inference (Downfield shift of NH signal > 8 ppm)Indirect Inference (Redshift of C=O stretch)
Tautomer ID Definitive (Locates H atoms via difference Fourier maps)Ambiguous (Fast exchange averages signals)Ambiguous (Overlapping bands)
Conformation Precise (Torsion angles defined to < 1°)Averaged (NOE constraints are approximate)Qualitative only
State Solid State (Static, Functional Conformation)Solution State (Dynamic, Solvent-Dependent)Solid or Solution

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Crystallization
  • Synthesis: Prepare this compound via the Gewald reaction (using cyanoacetone and 1,4-dithianyl-2,5-diol) or by nucleophilic substitution of 2-acetyl-3-chlorothiophene with

    
    .
    
  • Crystallization (Critical Step): SC-XRD requires a single, high-quality crystal.

    • Solvent System: Slow evaporation of Ethanol or Toluene/Hexane (1:1) .

    • Conditions: Dissolve 50 mg of purified product in minimal warm solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 pinholes, and leave undisturbed at 4°C for 3-7 days.

    • Target: Yellow prismatic or needle-like crystals (

      
       mm).
      
Phase 2: Data Collection & Refinement
  • Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     radiation).
    
  • Temperature: 100 K . Low temperature is mandatory to reduce thermal ellipsoids and precisely locate the hydrogen atoms involved in the H-bond.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Crucial Step: Locate the amine H-atoms in the difference Fourier map. Do not geometricaly constrain them initially. Their position is the primary evidence for the S(6) loop.

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow from raw material to structural validation, highlighting the decision points for confirming the correct isomer and tautomer.

ValidationWorkflow Synthesis Synthesis (Gewald or SNAr) Crystallization Crystallization (Slow Evap: EtOH/Toluene) Synthesis->Crystallization Diffraction X-ray Diffraction (100 K, Mo/Cu Source) Crystallization->Diffraction Select Crystal Refinement Structure Refinement (SHELXL) Diffraction->Refinement Raw Data Check1 Check 1: Isomerism Acetyl at C2, Amine at C3? Refinement->Check1 Check1->Synthesis Wrong Isomer (Refine Synth) Check2 Check 2: S(6) Loop N-H...O < 2.7 Å? Check1->Check2 Confirmed Check3 Check 3: Planarity Torsion Angle < 5°? Check2->Check3 Yes Result VALIDATED STRUCTURE Ready for Drug Design Check3->Result Yes

Caption: Workflow for the structural validation of this compound, prioritizing isomer confirmation and H-bond geometry.

Detailed Structural Analysis Criteria

To certify the structure, the refined model must meet these specific crystallographic metrics:

A. Intramolecular Geometry (The "Lock")
  • N(3)–H···O(2) Distance: Expect a donor-acceptor distance of 2.60 – 2.75 Å .

  • N–H···O Angle: Expect 130° – 145° . This deviation from linearity (180°) is characteristic of six-membered intramolecular rings.

  • C(2)–C(acetyl) Bond Length: Should show partial double-bond character (~1.45 Å) due to resonance conjugation between the thiophene ring and the carbonyl.

B. Intermolecular Packing

Unlike the intramolecular "lock," the intermolecular interactions define the crystal lattice.

  • Hydrogen Bonding: Look for N–H···N interactions linking molecules into infinite chains (often along the b-axis in monoclinic cells).

  • Pi-Stacking: Thiophene rings often stack in a parallel-displaced arrangement with a centroid-centroid distance of 3.5 – 3.8 Å .

C. Bond Length Alternation (BLA)

The C2–C3 bond in the thiophene ring (connecting the substituents) should be longer than the C3–C4 bond if the resonance form is dominated by the standard aromatic thiophene. However, strong RAHB can induce quinoid character , shortening the C2–C3 bond slightly.

  • Standard Thiophene C=C: ~1.37 Å

  • Standard Thiophene C–C: ~1.42 Å

  • Target Observation: Precise measurement of these lengths quantifies the electronic "push-pull" effect of the amino and acetyl groups.

References

  • Puterová, Z. et al. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals 2012, 2(3), 1059-1068. (Provides comparative crystallographic data for 2-amino-3-aroyl thiophenes and the S(6) motif). [Link][1][2]

  • Hanna, A.G. et al. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank 2011. (Methodology for Gewald synthesis of isomeric aminothiophenes). [Link]

Sources

Comparative Guide: Catalytic Systems for the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a precursor for antipsychotics (e.g., Olanzapine), anti-inflammatory agents, and kinase inhibitors.[1] The Gewald reaction remains the most convergent synthetic route for these heterocycles. However, the choice of catalyst dictates not just yield, but the purification burden, scalability, and environmental footprint (E-factor) of the process.

This guide moves beyond standard textbook descriptions to provide a critical, data-backed comparison of modern catalytic systems. We analyze the shift from traditional homogeneous bases (morpholine, Et₃N) to next-generation heterogeneous nanocatalysts and ionic liquids, providing actionable protocols for the bench scientist.

Mechanistic Foundation: The "Black Box" Revealed

To optimize the Gewald reaction, one must understand the rate-determining steps. Recent Density Functional Theory (DFT) studies have elucidated that the reaction proceeds through a distinct Knoevenagel condensation followed by a complex sulfur uptake mechanism.[2][3][4]

Key Insight: The basicity of the catalyst plays a dual role:

  • Initiation: Deprotonation of the activated nitrile for the Knoevenagel condensation.

  • Propagation: Activation of elemental sulfur (

    
    ) to form polysulfide intermediates.
    
Mechanistic Pathway (DOT Visualization)

GewaldMechanism Ketone Ketone/Aldehyde Inter1 Knoevenagel Adduct Ketone->Inter1 Condensation Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Inter1 Condensation Base Catalyst (Base) Base->Inter1 Promotes PolyS Polysulfide Intermediate Inter1->PolyS S8 Ring Opening S8 Elemental Sulfur (S8) S8->PolyS Cyclic Thiophene Cyclization PolyS->Cyclic Intramolecular Attack Product 2-Aminothiophene Cyclic->Product Tautomerization

Figure 1: The stepwise progression of the Gewald reaction. The formation of the polysulfide intermediate is often the bottleneck requiring effective basic activation.

Comparative Analysis of Catalytic Systems

The following analysis compares three distinct classes of catalysts based on yield, reaction time, and process sustainability (Green Chemistry metrics).

Table 1: Performance Metrics of Key Catalytic Systems
Catalyst ClassSpecific CatalystYield (%)Time (min)ConditionsReusabilityKey Advantage
Homogeneous Morpholine / Et₃N60–85%300–600Reflux (EtOH)PoorLow cost, widely available.
Organocatalyst L-Proline85–92%30–120Reflux (MeOH)ModerateMetal-free, mild conditions.
Heterogeneous Nano-Na₂CaP₂O₇88–94%15–45Reflux (Water)Excellent (5+ cycles)Easy filtration, water solvent.
Ionic Liquid [Bmim]OH90–96%10–3060°C (Solvent-free)ExcellentDual solvent/catalyst role.
Green Salt Piperidinium Borate96%20Reflux (EtOH/H₂O)GoodTruly catalytic (20 mol%).
Analysis of Contenders
1. The Traditionalist: Morpholine/Triethylamine
  • Status: Obsolete for high-throughput screening but valid for bulk commodity synthesis.

  • Drawback: Requires tedious workup (extraction/column chromatography) to remove the amine base. High waste generation.

2. The High-Performer: Basic Ionic Liquids ([Bmim]OH)
  • Mechanism: The hydroxide anion acts as the base, while the imidazolium cation stabilizes the polar transition states.

  • Verdict: Best for "Green" chemistry applications where solvent recycling is mandatory. The ionic liquid acts as both the reaction medium and the catalyst.

3. The Industrial Scaler: Nano-Na₂CaP₂O₇ (Sodium Calcium Pyrophosphate)
  • Mechanism: A heterogeneous solid base with high surface area. The basic sites on the surface activate the methylene group.

  • Verdict: Superior for scale-up. The catalyst is removed by simple filtration, eliminating the need for aqueous extraction.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the reaction mixture does not change color (typically to dark brown/red) within 10 minutes, check the quality of the activated nitrile or the dryness of the solvent.

Protocol A: Heterogeneous Synthesis in Water (Nano-Na₂CaP₂O₇)

Recommended for: Scalable synthesis with minimal organic solvent waste.

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Nano-Na₂CaP₂O₇ (10 mol%)

  • Water (10 mL)

Step-by-Step Workflow:

  • Activation: Pre-disperse the Nano-Na₂CaP₂O₇ in water (5 mL) via ultrasonication for 5 minutes to maximize surface area.

  • One-Pot Assembly: Add cyclohexanone and malononitrile to a round-bottom flask containing the remaining water. Stir for 5 minutes at room temperature.

  • Sulfur Addition: Add elemental sulfur and the pre-dispersed catalyst suspension.

  • Reaction: Heat the mixture to reflux (100°C).

    • Checkpoint: The reaction is heterogeneous.[5][6][7][8] Vigorous magnetic stirring (≥600 RPM) is critical to ensure mass transfer between the sulfur (solid), organics (oil), and catalyst (solid).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 30–45 minutes.

  • Workup:

    • Cool to room temperature.[9] The product usually precipitates out.

    • Add hot ethanol (10 mL) to dissolve the product, then filter the mixture while hot to recover the solid catalyst (insoluble).

    • Cool the filtrate to crystallize the pure 2-aminothiophene.

Protocol B: Ionic Liquid Mediated Green Synthesis ([Bmim]OH)

Recommended for: High-speed synthesis of complex derivatives.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)[1]

  • Activated Nitrile (1.0 equiv)

  • Sulfur (1.0 equiv)[1]

  • [Bmim]OH (2 mL per mmol of reactant)

Step-by-Step Workflow:

  • Mixing: In a dry vessel, mix the ketone and activated nitrile with [Bmim]OH.

  • Condensation: Stir at room temperature for 5–10 minutes. The mixture will warm slightly (exothermic Knoevenagel condensation).

  • Cyclization: Add elemental sulfur. Heat the mixture to 60°C.

    • Checkpoint: The sulfur should dissolve rapidly in the ionic liquid matrix.

  • Completion: Reaction is usually complete within 15–30 minutes.

  • Extraction:

    • Add diethyl ether or ethyl acetate (5 mL) to the reaction vessel and stir/shake.

    • Decant the upper organic layer (containing product). Repeat extraction 2x.

  • Recycling: The remaining bottom layer is the pure Ionic Liquid catalyst. It can be dried under vacuum (80°C, 1 h) and reused immediately for the next run.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific research constraints.

DecisionMatrix Start Start: Define Priority Scale Is Scale > 10g? Start->Scale Green Strict Green Requirements? Scale->Green No Hetero Use Heterogeneous (Nano-Na2CaP2O7 / MgO) Scale->Hetero Yes (Ease of Filtration) Complex Substrate Complexity? Green->Complex No IL Use Ionic Liquid ([Bmim]OH) Green->IL Yes (Recyclable Solvent) Borate Use Piperidinium Borate Complex->Borate High (Sensitive Groups) Classic Use L-Proline or Morpholine Complex->Classic Low (Standard)

Figure 2: Strategic decision tree for catalyst selection based on scale, sustainability, and substrate sensitivity.

References

  • Mechanistic Insight: Sharma, J., & Champagne, P. (2024).[3] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Link

  • Heterogeneous Catalysis: Khosravi, I., et al. (2022).[8] Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Research. Link

  • Ionic Liquids: Hu, Y., et al. (2006).[10][11][12] Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. Synthetic Communications. Link

  • Green Review: Calvet, G., et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Link

  • Catalytic Salts: Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. SynOpen. Link

Sources

Precision Purity Assessment of Synthesized 2-Acetyl-3-aminothiophene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic synthesis, 2-Acetyl-3-aminothiophene (CAS: 31968-33-9) serves as a critical scaffold for thienopyridine-based therapeutics and azo dyes. Its synthesis, typically via the Gewald reaction or modified cyclizations of


-mercaptoketones, is notorious for generating complex impurity profiles that defy simple characterization.

Common "quick checks" like melting point (MP) or Thin Layer Chromatography (TLC) are frequently deceptive due to the formation of regioisomers (e.g., 3-acetyl-2-aminothiophene) and oligomeric sulfur species that co-crystallize with the product.

This guide moves beyond basic verification, providing a rigorous comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . We establish a self-validating analytical workflow designed to detect the specific "silent" impurities inherent to thiophene synthesis.

The Purity Paradox: Why Standard Methods Fail

Synthesizing this compound often involves the condensation of cyanoacetone with sulfur sources. This chemistry introduces three specific impurity classes that dictate our analytical strategy:

  • Regioisomeric Byproducts: The formation of 3-acetyl-2-aminothiophene is thermodynamically possible depending on the specific Gewald variation used. This isomer has identical molecular weight (MW 141.19) and similar polarity, making it invisible to low-resolution MS and standard TLC.

  • Elemental Sulfur (

    
    ):  A frequent contaminant in Gewald syntheses. It is NMR silent (in 
    
    
    
    H) and often elutes in the solvent front or wash of reverse-phase HPLC unless specifically monitored.
  • Polymerized Tars: Dark, amorphous solids that affect the color and melting point but may not ionize well in ESI-MS.

Comparative Analysis of Assessment Methodologies
FeatureqNMR (Proton) HPLC-UV/MS DSC (Differential Scanning Calorimetry)
Primary Utility Absolute purity quantification (w/w%)Trace impurity profiling (<0.1%)Physical state & thermal stability
Regioisomer Specificity High (Distinct coupling constants)High (Separation by retention time)Low (Melting point depression only)
Inorganic Detection Low (Silent for salts/sulfur)Low (Unless specific detector used)Medium (Ash/transition effects)
Sample Destructive? NoYesYes
Calibration Required? No (Internal Standard based)Yes (Response factors needed)N/A
Throughput High (<15 min)Medium (30-45 min)Low

Analytical Workflow Visualization

The following decision tree outlines the logical flow for certifying a batch of this compound for pharmaceutical use.

PurityAssessment Start Crude Synthesis Product TLC Initial Screen: TLC (Check for Tars) Start->TLC qNMR Step 1: 1H qNMR (Absolute Purity & Isomer Check) TLC->qNMR If mobile Decision1 Purity > 95%? qNMR->Decision1 HPLC Step 2: HPLC-UV/MS (Trace Impurity Profiling) Decision1->HPLC Yes Recryst Recrystallization (EtOH/H2O) Decision1->Recryst No Final Release for Downstream Synthesis HPLC->Final No impurities >0.1% Recryst->qNMR Re-test

Figure 1: Self-validating analytical decision tree ensuring no batch proceeds without structural confirmation.

Detailed Experimental Protocols

Protocol A: Quantitative H NMR (The "Truth" Method)

Rationale: qNMR is superior for determining the absolute weight-percent purity because it does not rely on extinction coefficients. It is the only method that definitively distinguishes the 2-acetyl-3-amino isomer from the 3-acetyl-2-amino isomer based on ring proton coupling.

Materials:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for solubility of the amine).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of the synthesized sample (

    
    ) and 5.0 mg of Internal Standard (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve completely in 0.6 mL DMSO-

    
    . Transfer to an NMR tube.
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitation).
    • Scans: 16-32.

    • Spectral width: -2 to 14 ppm.

  • Analysis:

    • Integrate the IS singlet (set to known proton count, e.g., 3H).

    • Integrate the Thiophene H-4/H-5 signals of the analyte.

    • Diagnostic Check:

      • This compound: Look for two doublets (

        
         Hz) in the aromatic region (approx 6.8 - 7.6 ppm).
        
      • Regioisomer Warning: If the coupling constant is smaller (

        
         Hz) or shifts differ significantly, the 3-acetyl-2-amino isomer is present.
        

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass,

=Purity of IS.[1][2][3][4][5][6][7]
Protocol B: High-Resolution HPLC-UV (The "Profiling" Method)

Rationale: While qNMR gives the total purity, HPLC is required to detect trace organic impurities (0.05% - 1.0%) that may poison downstream catalysts (e.g., Palladium in cross-couplings).

System Configuration:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[8]

  • Detection: UV at 260 nm (

    
     for thiophene conjugation) and 220 nm  (for general organics).
    

Gradient Method:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.051.0Equilibration
2.051.0Hold (Polar impurities)
15.0951.0Linear Ramp
20.0951.0Wash (Elute Sulfur/Tars)
20.151.0Re-equilibration

Data Interpretation:

  • Main Peak: this compound typically elutes at ~8-10 min (depending on dead volume).

  • Late Eluters: Peaks appearing after 15 min are likely unreacted elemental sulfur (if UV active) or bis-thiophene dimers.

  • Fronting/Tailing: Significant tailing often indicates amine interaction with residual silanols; ensure column is "base-deactivated" or increase buffer strength.

Visualizing the HPLC Logic

The following diagram illustrates the chromatographic separation logic required to isolate the target from its specific synthesis byproducts.

HPLC_Logic cluster_elution Elution Order (Time) Sample Injected Sample Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Early Polar Salts/Catalysts (Dead Volume) Column->Early Low %B Target This compound (Target) Column->Target Med %B Isomer Regioisomers (Close Elution) Column->Isomer Med %B Late Sulfur / Dimers (High Organic %) Column->Late High %B

Figure 2: Chromatographic separation profile based on hydrophobicity.

References

  • Gewald Reaction Mechanism & Impurities

    • Sabat, N. et al. "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur." ChemRxiv, 2021.

  • qNMR Methodology

    • Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1]

  • Thiophene Synthesis & Properties

    • Eller, G. A., & Holzer, W. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction."[9] Molecules, 2006.[9]

  • HPLC vs NMR Comparison

    • Webster, G. K. et al. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." Analytical Chemistry, 2023.[10]

  • Physical Data (Melting Point/Spectra)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329767000, this compound." PubChem, 2025.[4]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 2-Acetyl-3-aminothiophene via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, confirming the structure of heterocyclic compounds like 2-Acetyl-3-aminothiophene is a critical step. This guide provides an in-depth comparison of two powerful mass spectrometry techniques—Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)—for the structural confirmation of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the expected data, offering a comprehensive framework for your analytical workflows.

The Analytical Challenge: this compound

This compound (C₆H₇NOS) is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its structure, featuring an acetyl group and an amino group on the thiophene ring, presents a unique analytical puzzle for mass spectrometry. The choice of ionization technique will profoundly influence the information we can glean from the resulting mass spectrum.

A Tale of Two Ionization Techniques: EI-MS vs. ESI-MS

The fundamental difference between EI-MS and ESI-MS lies in the energy of the ionization process. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2][3] In contrast, ESI is a "soft" ionization method that uses a high voltage to create an aerosol of charged droplets, resulting in protonated or adducted molecules with minimal fragmentation.[4][5]

For this compound, this distinction is crucial. EI-MS will provide a detailed fragmentation pattern, offering a fingerprint of the molecule's structure. ESI-MS, on the other hand, will primarily yield the molecular weight of the compound, confirming its elemental composition.

Predicted Mass Spectrometry Data for this compound

Before delving into the experimental protocols, let's predict the expected mass spectral data for this compound (Exact Mass: 141.0248 Da) under both EI and ESI conditions. This predictive approach is essential for targeted analysis and data interpretation.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the high energy will likely lead to the fragmentation of the this compound molecule at its weakest bonds. The aromatic thiophene ring lends some stability, so we can anticipate that the molecular ion peak will be observable.[4] Key fragmentation pathways are expected to involve the loss of the acetyl group and cleavage of the amino group.

Predicted Fragment Proposed Structure m/z (Nominal) Significance
[M]⁺•C₆H₇NOS⁺•141Molecular Ion
[M-CH₃]⁺C₅H₄NOS⁺126Loss of a methyl radical from the acetyl group
[M-COCH₃]⁺C₄H₄NS⁺98Loss of the acetyl group (alpha cleavage)[6]
[M-NH₂]⁺C₆H₅OS⁺125Loss of the amino group
[C₄H₄S]⁺•C₄H₄S⁺•84Thiophene ring fragment
[CH₃CO]⁺CH₃CO⁺43Acylium ion, a common fragment for ketones[6]
Electrospray Ionization (ESI-MS)

In positive-ion mode ESI-MS, the primary amine group of this compound will readily accept a proton, leading to a prominent protonated molecule peak [M+H]⁺.[7] Depending on the solvent system, we might also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[7]

Predicted Ion Formula m/z (Monoisotopic) Significance
[M+H]⁺C₆H₈NOS⁺142.0321Protonated Molecule
[M+Na]⁺C₆H₇NNaOS⁺164.0141Sodium Adduct
[M+K]⁺C₆H₇KNOS⁺180.0000Potassium Adduct
[2M+H]⁺C₁₂H₁₅N₂O₂S₂⁺283.0573Proton-bound Dimer

Visualizing the Fragmentation and Ionization

To better understand these processes, the following diagrams illustrate the predicted fragmentation pathway in EI-MS and the ionization process in ESI-MS.

EI_Fragmentation M [C₆H₇NOS]⁺• m/z = 141 frag1 [C₅H₄NOS]⁺ m/z = 126 M->frag1 - •CH₃ frag2 [C₄H₄NS]⁺ m/z = 98 M->frag2 - •COCH₃ frag3 [C₆H₅OS]⁺ m/z = 125 M->frag3 - •NH₂ frag4 [CH₃CO]⁺ m/z = 43 M->frag4 - •C₄H₄NS

Caption: Predicted EI-MS fragmentation of this compound.

ESI_Ionization cluster_solution Solution Phase cluster_gas Gas Phase M C₆H₇NOS MH [M+H]⁺ m/z = 142.0321 M->MH Protonation H H⁺

Caption: ESI protonation of this compound.

Experimental Protocols

To ensure reproducible and reliable data, the following detailed protocols are provided.

Protocol 1: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This method is ideal for obtaining detailed structural information through fragmentation analysis.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. The choice of solvent should be compatible with the GC column.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.[2]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Compare the observed fragmentation pattern with the predicted fragments in the table above.
  • Search the NIST/EPA/NIH Mass Spectral Library for a potential match to confirm the identity.
Protocol 2: Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

This method is optimal for confirming the molecular weight of the compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
  • Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent high-resolution mass spectrometer).
  • LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 5% B for 0.5 minutes.
  • Ramp to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 2.5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
  • Capillary Voltage: 3.0 kV.
  • Sampling Cone Voltage: 30 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Desolvation Gas Flow: 800 L/hr (Nitrogen).
  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Extract the mass spectrum from the chromatographic peak of the analyte.
  • Determine the accurate mass of the [M+H]⁺ ion and any other observed adducts.
  • Calculate the elemental composition from the accurate mass and compare it to the theoretical formula of this compound (C₆H₇NOS).

Conclusion: A Dual-Pronged Approach for Unambiguous Identification

For the confident identification of this compound, a dual-pronged approach utilizing both EI-GC-MS and ESI-LC-MS is recommended. EI-MS provides an invaluable fingerprint of the molecule's structure through its characteristic fragmentation pattern. ESI-MS, particularly with a high-resolution instrument, confirms the elemental composition with high accuracy. By leveraging the strengths of both techniques, researchers and drug development professionals can achieve a self-validating system for structural confirmation, ensuring the integrity and progression of their scientific endeavors.

References

  • 2-Acetylthiophene . Wikipedia. [Link]

  • 2-ACETYL THIOPHENE For Synthesis . Loba Chemie. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . National Institutes of Health. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds . ACS Publications. [Link]

  • 2-Acetyl-3-methylthiophene . NIST WebBook. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . PubMed Central. [Link]

  • Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry . ResearchGate. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group . AIP Publishing. [Link]

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry . ACS Publications. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES . ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers . PubMed Central. [Link]

  • Electron Ionization . Chemistry LibreTexts. [Link]

  • NIST / EPA / NIH Mass Spectral Library 2023 . Wiley Science Solutions. [Link]

  • Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry . PubMed. [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas . ProQuest. [Link]

  • Sample Preparation Protocol for Open Access MS . University of Oxford. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

  • Electron ionization and mass spectrometry . YouTube. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats . PubMed Central. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry . MDPI. [Link]

  • NIST / EPA / NIH Mass Spectral Library 2023 . MS Wil. [Link]

  • Co‐Assemblies Regulate the Catalytic Activity of Peptide Fibrils . MPG.PuRe. [Link]

  • Mass Spectrometry Ionization Methods . Emory University. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry . YouTube. [Link]

  • The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition . MDPI. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . ResearchGate. [Link]

  • MassBank Search Results . MassBank. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . PubMed Central. [Link]

  • Adenosine; LC-ESI-QTOF; MS2; CE: 20; R=; [M+H]+ . MassBank. [Link]

  • 2-Acetylthiophene . PubChem. [Link]

  • MENTHOL . MassBank. [Link]

  • Mass Spectrometry Data Center . NIST. [Link]

  • Folic acid; LC-ESI-QTOF; MS2; CE 10 ev; [M-H]- . MassBank. [Link]

  • 2-acetyl-3-methylthiophene . NIST/TRC Web Thermo Tables. [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Acetyl-3-aminothiophene

[1][2]

Executive Summary & Chemical Profile

This guide provides a definitive operational workflow for the disposal of 2-Acetyl-3-aminothiophene , a common intermediate in the Gewald reaction and pharmaceutical synthesis.[1][2] Unlike generic organic waste, this compound presents specific challenges due to its aminothiophene moiety , which poses risks of sensitization and releases sulfur oxides (SOx) and nitrogen oxides (NOx) during thermal decomposition.

Critical Directive: This substance must never be disposed of via sanitary sewer systems. Its sulfur content requires high-temperature incineration with scrubbing capabilities, typically provided by authorized hazardous waste management facilities.

Chemical Identity Matrix
ParameterSpecification
CAS Registry Number 31968-33-9
IUPAC Name 1-(3-aminothiophen-2-yl)ethan-1-one
Physical State Solid (Crystalline powder)
Melting Point 87-93 °C
Primary Hazards Acute Toxicity (Oral), Eye Irritation, Skin Sensitization
Storage Requirement Refrigerate (2-8°C); Air Sensitive

Hazard Assessment & Compatibility Logic

Before initiating disposal, you must understand the causality of the hazards to select the correct waste stream.

The "Why" Behind the Protocol
  • Amine Functionality (Reactivity): The amino group (-NH₂) at the C3 position makes this compound a weak base and a nucleophile.

    • Risk:[3][4][5] Incompatible with strong oxidizers (e.g., peroxides, nitric acid) and acid chlorides. Mixing can cause exothermic reactions or evolution of toxic gases.[6]

    • Protocol: Segregate strictly from "Oxidizing" waste streams.[7]

  • Thiophene Ring (Incineration):

    • Risk:[3][4][5] Upon incineration, the sulfur atom oxidizes to SO₂, a regulated pollutant and precursor to acid rain.

    • Protocol: Must be labeled as "Sulfur-Containing Organic Waste" to alert the disposal facility to use scrubbers.

  • Stability:

    • Risk:[3][4][5] Aminothiophenes can darken and decompose upon exposure to air/light over time.

    • Protocol: Waste containers must be amber/opaque or stored in dark cabinets until pickup.

Pre-Disposal Stabilization & Packaging

This section details how to prepare the waste at the bench before it moves to the central accumulation area.

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Stabilization: No chemical stabilization required for the pure solid.

  • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Irritant."

Scenario B: Reaction Mixtures (Mother Liquors)
  • Context: Typically dissolved in solvents like Ethanol, Methanol, or DMF.

  • Step 1 (pH Check): Verify the pH of the solution. If the reaction involved acids, neutralize to pH 6-9 using Sodium Bicarbonate (NaHCO₃). Why? Acidic waste streams containing thiophenes can polymerize or degrade unpredictably.[2]

  • Step 2 (Solvent Compatibility): Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.

    • If dissolved in DCM/Chloroform: Segregate into Halogenated waste.[8]

    • If dissolved in EtOH/EtOAc/DMF: Segregate into Non-Halogenated waste.[9][8]

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision matrix for categorizing this compound waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure Substance)StateCheck->Solid Powder/CrystalsLiquidLiquid Waste(Reaction Mixture)StateCheck->Liquid SolutionBinSolidContainer: Wide-Mouth HDPELabel: Solid Toxic OrganicSolid->BinSolidSolventCheckCheck Carrier SolventLiquid->SolventCheckHaloHalogenated Solvent?(DCM, CHCl3)SolventCheck->Halo YesNonHaloNon-Halogenated?(EtOH, DMF, EtOAc)SolventCheck->NonHalo NoBinHaloContainer: Jerrican/CarboyStream: Halogenated OrganicHalo->BinHaloBinNonHaloContainer: Jerrican/CarboyStream: High BTU OrganicNonHalo->BinNonHaloTagCRITICAL LABELING:'Contains Sulfur - Incinerate Only'BinSolid->TagBinHalo->TagBinNonHalo->Tag

Figure 1: Decision logic for segregating aminothiophene waste based on physical state and solvent carrier.

Regulatory Classification (RCRA)

While this compound is not explicitly listed on the EPA's "P" or "U" lists (unlike some specific thiosemicarbazides), it triggers characteristic waste codes based on its properties and formulation.[1][2]

Waste CharacteristicRCRA CodeApplicability Condition
Ignitability D001 If the waste is a liquid formulation with Flash Point < 60°C (e.g., in Ethanol).[1][2]
Reactivity D003 Only if mixed with sulfides or cyanides (Rare, but possible in Gewald synthesis).[1][2]
Toxicity Non-Specific If not D001/D003, it is classified as "Non-Regulated Chemical Waste" but requires incineration due to toxicity/sulfur.[1][2]

Self-Validating System: Always default to classifying as Hazardous Waste rather than "Non-Regulated" to ensure the incinerator facility accepts it. The presence of the amine group often flags it for "Incineration" rather than "Fuel Blending" in some jurisdictions.

Emergency Response: Spills

In the event of a benchtop spill, immediate containment is necessary to prevent sensitization.

  • PPE Upgrade: Switch to Silver Shield/4H laminate gloves if available; otherwise, double-layer Nitrile (minimum 0.11 mm) is acceptable for short duration. Wear a P95 particulate respirator if dust is visible.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a disposable container.

    • Clean surface with a mild detergent solution (soap/water) to remove oily residue.

  • Liquid Spill:

    • Absorb with vermiculite or clay-based absorbent pads.

    • Do not use paper towels alone if the solvent is flammable (increases surface area/fire risk).

    • Place all spill debris into the Solid Hazardous Waste bin.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 205607, this compound. Retrieved from [Link][2]

Personal Protective Equipment (PPE) & Handling Guide: 2-Acetyl-3-aminothiophene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 31053-56-2 | Formula: C₆H₇NOS | Molecular Weight: 141.19 g/mol Synonyms: 1-(3-Amino-2-thienyl)ethanone; 3-Amino-2-acetylthiophene

Executive Safety Summary

Immediate Hazard Context: 2-Acetyl-3-aminothiophene is a functionalized thiophene intermediate commonly used in the synthesis of azo dyes and pharmaceutical heterocycles. While often classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4) , researchers must treat this compound with elevated caution due to the lipophilic nature of the thiophene ring , which facilitates dermal absorption, and the presence of the primary amine, a structural alert for potential sensitization.

The "Hidden" Hazard: Unlike simple inorganic salts, aminothiophenes can degrade into sulfur-containing byproducts that are potent olfactory nuisances and potential respiratory sensitizers. Do not rely on odor threshold as a safety warning.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate that engineering controls are functional. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory. The amine functionality can react with atmospheric CO₂ or moisture; the thiophene core is odorous. Keep sash at working height (18").
Secondary Static Control Use an antistatic gun or ionizer during weighing. Dry organic powders accumulate static charge, leading to aerosolization (dust) which bypasses standard airflow capture.
Tertiary Dedicated Balance Weigh inside the hood. If a balance enclosure is used, ensure it is vented to an exhaust system.

PPE Selection Matrix (The "Self-Validating" Protocol)

This protocol uses a Double-Barrier System to account for the permeation rates of aromatic heterocycles.

A. Hand Protection (Glove Logic)

Standard nitrile gloves offer insufficient breakthrough time (<15 mins) for aromatic thiophenes in solution.

TaskGlove ConfigurationRationale
Solid Handling (Weighing)Double Nitrile (4 mil minimum each)Provides physical barrier against dust. Outer glove can be stripped immediately if contaminated.
Solvent Handling (Dissolved in DCM/DMF)Laminate (Silver Shield®) Liner + Nitrile Outer Critical: Thiophenes dissolved in organic solvents permeate nitrile rapidly. Laminate provides chemical resistance; nitrile outer provides grip.
Spill Cleanup Butyl Rubber or Laminate Thick gauge required. Do not use latex (instant permeation).
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because aminothiophene dust is fine and can migrate around lenses, reacting with ocular moisture to form alkaline irritants.

  • Respiratory: If working outside a hood (Emergency only): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges . The OV cartridge captures the thiophene vapors; P100 captures the solid particulates.

C. Body Protection[1][8][9]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.

  • Apron: Chemical-resistant apron required during stock solution preparation to prevent chest/lap absorption.

Operational Workflow: Handling & Synthesis

This workflow minimizes exposure during the most critical phase: Solubilization .

HandlingWorkflow cluster_safety Critical Control Point Start Start: Solid Reagent Weigh Weighing (Fume Hood) Static Control Active Start->Weigh Don PPE (Double Nitrile) Transfer Transfer to Vessel Use Powder Funnel Weigh->Transfer Avoid Dust Generation Solvent Add Solvent (Closed System) Transfer->Solvent Change Outer Gloves Reaction Reaction/Heating Reflux Condenser Solvent->Reaction Ensure Venting Waste Disposal (Segregated Stream) Reaction->Waste Quench & Neutralize

Figure 1: Operational workflow emphasizing the glove change step before solvent addition to prevent cross-contamination of hood sashes and equipment.

Emergency Response & Disposal Protocols

Spill Response (Solid)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Goggles, Double Nitrile gloves, N95 respirator (if outside hood).

  • Contain: Cover spill with a damp paper towel (water or PEG-400) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Scoop up wet material.[1] Wipe surface with 10% bleach solution (oxidizes the sulfur/amine, reducing odor and toxicity) followed by water.

Waste Disposal[1][3][10]
  • Classification: Hazardous Organic Waste (Contains Sulfur/Nitrogen).

  • Segregation: Do not mix with oxidizers (Nitric acid/Peroxides) as thiophenes can react violently.

  • Labeling: "Flammable Solid, Toxic, Irritant. Contains: this compound."[2]

  • Destruction: Must be incinerated with a scrubber system to capture SOₓ and NOₓ emissions.

References & Verification

  • PubChem. Compound Summary for CID 205629 (1-(3-amino-2-thienyl)ethanone). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

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